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  • Product: 5-Nitrobarbituric Acid Trihydrate
  • CAS: 6209-44-5

Core Science & Biosynthesis

Foundational

Dilituric Acid: A Comprehensive Technical Guide to its Trihydrate and Anhydrous Forms for Advanced Research

Introduction: Navigating the Nuances of 5-Nitrobarbituric Acid In the landscape of heterocyclic chemistry and drug development, 5-nitrobarbituric acid, commonly known as dilituric acid, emerges as a molecule of significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of 5-Nitrobarbituric Acid

In the landscape of heterocyclic chemistry and drug development, 5-nitrobarbituric acid, commonly known as dilituric acid, emerges as a molecule of significant interest. Its utility spans from a classical analytical reagent to a versatile building block in the synthesis of pharmacologically active compounds.[1][2] The presence of the electron-withdrawing nitro group at the C5 position dramatically influences the acidity of the methylene protons, bestowing upon it unique reactivity for applications such as Knoevenagel condensation reactions.[3] However, for the researcher, a critical and often overlooked aspect of working with this compound is the state of its hydration. Dilituric acid is commercially available and frequently encountered in two primary forms: the trihydrate and the anhydrous form.

This technical guide provides an in-depth exploration of dilituric acid trihydrate and anhydrous 5-nitrobarbituric acid. Moving beyond a simple recitation of properties, this document aims to equip researchers, scientists, and drug development professionals with a practical, field-proven understanding of the key differences between these two forms, the causal relationships behind their distinct behaviors, and the experimental protocols necessary for their synthesis and interconversion. By understanding the subtle yet profound impact of hydration on the solid-state structure and, consequently, its chemical reactivity, researchers can unlock the full potential of this valuable synthon.

Structural Elucidation: The Decisive Role of Water

The fundamental difference between dilituric acid trihydrate and its anhydrous counterpart lies in their solid-state structures, which in turn dictates their physical and chemical properties. The presence of water molecules in the crystal lattice of the trihydrate form facilitates a specific tautomeric structure, which is distinct from the one adopted by the anhydrous form.

Dilituric Acid Trihydrate: In its hydrated state, dilituric acid exists in the expected 2,4,6-triketo form.[4] The water molecules are integral to the crystal lattice, forming a network of hydrogen bonds that stabilize this tautomer.

Anhydrous 5-Nitrobarbituric Acid: Upon removal of the water of hydration, the molecule undergoes a tautomeric shift to a more stable configuration. In the anhydrous crystalline form, it adopts a 2,6-diketo-4-enol form.[4] This enolic form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and one of the oxygen atoms of the nitro group.[4] This phenomenon is an example of "constrained" tautomerism, where the solid-state packing forces favor a specific tautomer.

The following diagram illustrates the distinct tautomeric forms of dilituric acid in its hydrated and anhydrous states.

Caption: Tautomeric forms of dilituric acid.

Comparative Physicochemical Properties

The structural differences between the trihydrate and anhydrous forms give rise to distinct physicochemical properties. A clear understanding of these properties is paramount for accurate experimental design, particularly in applications sensitive to stoichiometry and solubility.

PropertyDilituric Acid TrihydrateAnhydrous 5-Nitrobarbituric AcidRationale for Difference
Molecular Formula C₄H₃N₃O₅·3H₂O[1]C₄H₃N₃O₅[5]Presence of three water molecules of hydration in the crystal lattice of the trihydrate.
Molecular Weight 227.13 g/mol [1]173.08 g/mol [5]The additional mass of the three water molecules in the trihydrate form.
Appearance Off-white to pale yellow powder or prisms and leaflets from water.[1][5]Crystalline solid.The crystal habit is influenced by the presence or absence of water molecules.
Melting Point 180-185 °C (with decomposition).[1] Some sources indicate 183 °C (dec.).[6]176 °C (with decomposition).[5]The energy required to disrupt the crystal lattice differs due to the different hydrogen bonding networks. The trihydrate loses water upon heating before melting.
Solubility Soluble in approximately 1200 parts of cold water; more soluble in hot water. Soluble in alcohol and sodium hydroxide solution.[5]Slightly soluble in water; soluble in alcohol and sodium hydroxide solution; insoluble in ether.[7]The presence of water of hydration in the trihydrate form can influence its interaction with solvents.
CAS Number 6209-44-5[8]480-68-2[5]Unique identifiers for distinct chemical substances.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of dilituric acid and the conversion between its hydrated and anhydrous forms. These protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the desired product is obtained with high purity.

Protocol 1: Synthesis of Dilituric Acid

This protocol is based on the nitration of barbituric acid. The potent electron-withdrawing nature of the nitro group at the C5 position significantly enhances the acidity of the methylene protons, making it a valuable intermediate.[3]

Principle: Barbituric acid is nitrated using fuming nitric acid. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts. The product is then isolated by precipitation and purified by recrystallization.

Materials:

  • Barbituric acid

  • Fuming nitric acid

  • Deionized water

  • Activated carbon (optional)

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer and surrounded by an ice bath, carefully add fuming nitric acid.

  • Addition of Barbituric Acid: While vigorously stirring, slowly add barbituric acid in small portions. The rate of addition should be controlled to maintain the reaction temperature below 40°C.[3] This is a critical step, as excessive heat can lead to decomposition.

  • Reaction: After the addition is complete, continue to stir the mixture for one hour, allowing the reaction to proceed to completion.

  • Precipitation: Slowly add water to the reaction mixture while continuing to stir and cool the solution to 10°C.[3] This will cause the dilituric acid to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold water to remove any residual nitric acid.

  • Recrystallization: For purification, dissolve the crude product in boiling water. If the solution has a persistent color, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 60-80°C to obtain dilituric acid trihydrate.[3]

The following diagram illustrates the workflow for the synthesis of dilituric acid.

G Barbituric_Acid Barbituric Acid Reaction_Vessel Reaction Vessel (< 40°C) Barbituric_Acid->Reaction_Vessel Fuming_Nitric_Acid Fuming Nitric Acid Fuming_Nitric_Acid->Reaction_Vessel Precipitation Precipitation (Addition of Water) Reaction_Vessel->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Recrystallization Recrystallization (Boiling Water) Filtration_Washing->Recrystallization Final_Product Dilituric Acid Trihydrate Recrystallization->Final_Product

Sources

Exploratory

The Genesis of a Nitrated Heterocycle: A Historical and Technical Account of Dilituric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the history and discovery of dilituric acid, more systematically known as 5-n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the history and discovery of dilituric acid, more systematically known as 5-nitrobarbituric acid. We will delve into the pioneering work of 19th-century chemists, reconstruct the experimental protocols that led to its synthesis, and examine the scientific reasoning that established its identity as a key nitration product. This document is designed for professionals in the chemical and pharmaceutical sciences who require a deep, technical understanding of this compound's origins.

The Foundation: Adolf von Baeyer and the Synthesis of Barbituric Acid

The story of dilituric acid is inextricably linked to its parent compound, barbituric acid. In 1864, the German chemist Adolf von Baeyer first synthesized barbituric acid, a discovery that would lay the groundwork for the entire class of barbiturate drugs.[1][2][3][4][5] Baeyer's initial work was part of his broader investigation into uric acid and its derivatives.[6][7][8]

His first synthesis involved the reduction of what he termed "Alloxanbromid" (alloxan dibromide).[1] However, a more foundational and enduring synthesis was developed in 1879 by the French chemist Édouard Grimaux, who condensed malonic acid with urea using phosphorus oxychloride.[1][5] This approach was later refined to use diethyl malonate, which avoids complications from the acidity of malonic acid, becoming the basis for modern preparations.[1] This parent molecule, while not pharmacologically active itself, became a cornerstone of medicinal chemistry.[2][3]

Workflow: Synthesis of Barbituric Acid

The following diagram illustrates the now-classic condensation reaction for synthesizing barbituric acid, a necessary precursor for producing dilituric acid.

cluster_reactants Reactants Urea Urea Condensation Condensation Reaction (Reflux) Urea->Condensation DEM Diethyl Malonate DEM->Condensation NaOEt Sodium Ethoxide (Condensing Agent) NaOEt->Condensation Catalyzes Intermediate Sodium Salt of Barbituric Acid Condensation->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product Barbituric Acid (Product) Acidification->Product

Caption: Workflow for the synthesis of Barbituric Acid.

The Discovery of Dilituric Acid via Nitration

With barbituric acid established as a key heterocyclic structure, further investigation into its reactivity naturally followed. The pyrimidine ring of barbituric acid, specifically the C5 position flanked by two carbonyl groups, is an active methylene site.[2][9] This makes it particularly susceptible to electrophilic substitution reactions.

The discovery of dilituric acid was a direct result of exploring this reactivity through nitration. By treating barbituric acid with a powerful nitrating agent—fuming nitric acid—chemists were able to introduce a nitro group (-NO₂) onto the C5 position.[6][10] This work, also situated within the extensive research program of Baeyer and his contemporaries on uric acid derivatives, led to the isolation and identification of a new compound: 5-nitrobarbituric acid, which was given the common name dilituric acid.[6][11]

Experimental Protocol: Nitration of Barbituric Acid to Dilituric Acid

The following protocol is based on the well-established and verified procedure documented in Organic Syntheses, which provides a reliable method for the preparation of dilituric acid.[10]

Causality and Experimental Rationale:

  • Reagent Choice: Fuming nitric acid (sp. gr. 1.52) is used as it is a potent source of the nitronium ion (NO₂⁺), the electrophile required for the reaction. Concentrated nitric acid can also be used, but fuming nitric acid provides a higher concentration of the active species.[10]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (below 40°C) using an ice bath is critical to prevent runaway reactions and the formation of unwanted oxidation byproducts.[10]

  • Reaction Quenching & Precipitation: The addition of water after the reaction is complete serves two purposes: it quenches any remaining reactive species and decreases the solubility of the dilituric acid, causing it to precipitate out of the solution.[10]

  • Purification: Recrystallization from boiling water is a crucial purification step. It removes residual nitric acid and other impurities. The use of steam injection helps to fully dissolve the product for effective recrystallization.[10]

Step-by-Step Methodology:

  • Preparation: In a 2-liter flask equipped with a mechanical stirrer, place 143 cc of fuming nitric acid (sp. gr. 1.52). Surround the flask with an ice bath to cool the acid.

  • Addition of Reactant: Begin stirring and slowly add 100 g (0.61 mole) of barbituric acid over a period of two hours. It is imperative to maintain the reaction temperature below 40°C during this addition.

  • Reaction: Once the addition is complete, continue stirring the mixture for one hour in the ice bath.

  • Precipitation: Continue stirring while slowly adding 430 cc of water. Cool the resulting solution to 10°C to ensure maximum precipitation of the product.

  • Initial Isolation: Filter the crude product and wash the residue with cold water. Dry the product on a glass tray at 60–80°C. This drying step is essential to remove most of the nitric acid before recrystallization.[10]

  • Recrystallization: Add the dried nitrobarbituric acid to 860 cc of boiling water in a 2-liter flask. Heat the mixture on a boiling water bath while introducing steam until the solution is complete and clear.

  • Final Isolation: Filter the hot solution (if necessary, using a decolorizing agent like Norite for a clear yellow solution) and allow it to cool overnight.[10]

  • Drying: Collect the resulting crystals by filtration, wash with a small amount of cold water, and dry in an oven at 90–95°C for two to three hours.

Reaction Mechanism: Electrophilic Aromatic Substitution

The diagram below outlines the chemical transformation from barbituric acid to dilituric acid.

BA Barbituric Acid Plus + Reagent Fuming HNO₃ Arrow DA Dilituric Acid (5-Nitrobarbituric Acid)

Caption: Synthesis of Dilituric Acid via Nitration.

Physicochemical Characterization

In the 19th and early 20th centuries, characterization of a new compound relied heavily on physical properties and elemental analysis. The identity of dilituric acid was confirmed through such methods, establishing its molecular formula and distinguishing it from its precursor.

PropertyBarbituric AcidDilituric Acid (5-Nitrobarbituric Acid)
Molecular Formula C₄H₄N₂O₃C₄H₃N₃O₅
Molar Mass 128.09 g/mol 173.08 g/mol
Appearance White crystals/powderCrystalline solid
Melting Point 245 °C (decomposes)~176 °C (anhydrous, decomposes)[10]
Solubility in Water 142 g/L (20 °C)Soluble in boiling water[10]

Data sourced from PubChem and Organic Syntheses.[1][10][11]

The distinct melting point and different elemental composition (due to the addition of a nitro group) would have been key identifiers for early chemists, confirming that a chemical transformation had indeed occurred and a new substance had been formed.

Conclusion

The discovery of dilituric acid as a nitration product of barbituric acid stands as a classic example of synthetic organic chemistry rooted in the systematic exploration of a foundational molecule. This work, pioneered by Adolf von Baeyer and his contemporaries, not only expanded the chemical library of heterocyclic compounds but also deepened the understanding of reactivity at the C5 position of the pyrimidine ring. The protocols developed, refined over time and captured in resources like Organic Syntheses, demonstrate a clear line of scientific integrity and reproducibility from historical discovery to modern laboratory practice. For today's researchers, this story underscores the enduring importance of understanding the fundamental reactivity of core scaffolds in the development of new chemical entities.

References

  • Johann Friedrich Wilhelm Adolf von Baeyer - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Barbituric acid, 5-nitro- - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Barbituric acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Barbituric acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Retrieved from [Link]

  • 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Adolf von Baeyer and his contributions to chemistry | Britannica. (n.d.). Retrieved from [Link]

  • Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024, September 5). Retrieved from [Link]

  • Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry - Britannica. (2026, January 23). Retrieved from [Link]

  • Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (2019, October 11). Retrieved from [Link]

  • Chapter - Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. (n.d.). Retrieved from [Link]

  • Barbiturate History. (2023, June 18). News-Medical.net. Retrieved from [Link]

  • The history of barbiturates a century after their clinical introduction - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Biomedicine and Chemical Sciences. (2022, October 1). Retrieved from [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Biomedicine and Chemical Sciences. (2022, October 1). Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 5-Nitrobarbituric Acid (Dilituric Acid)

Executive Summary 5-Nitrobarbituric acid (Dilituric acid; CAS 480-68-2) acts as a critical intermediate in heterocyclic synthesis and a specialized precipitating agent for Group 1 metals (specifically Potassium).[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitrobarbituric acid (Dilituric acid; CAS 480-68-2) acts as a critical intermediate in heterocyclic synthesis and a specialized precipitating agent for Group 1 metals (specifically Potassium).[1] Its utility in drug development—ranging from Knoevenagel condensation substrates to HSV-1 inhibitors—relies heavily on understanding its distinct solubility differential between aqueous and organic media.

This guide provides a technical deep-dive into the physicochemical landscape of 5-nitrobarbituric acid, offering validated protocols for dissolution, solubility determination, and recrystallization. The core insight for researchers is the compound's "inverse" solubility behavior relative to pH and temperature: while sparingly soluble in cold water, it exhibits high solubility in polar aprotic solvents (DMSO) and hot aqueous systems, a property driven by its nitro-stabilized acidity.

Physicochemical Profile & Mechanistic Basis

Structural Determinants of Solubility

The solubility of 5-nitrobarbituric acid is governed by two competing structural factors:

  • The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the C5 position. This significantly increases the acidity of the C5-proton compared to the parent barbituric acid.

  • Tautomerism: In the solid state, the compound exists primarily as a trihydrate in the tri-keto form. Upon dissolution or dehydration, it can access enol tautomers, stabilized by intramolecular hydrogen bonding between the hydroxyl and nitro groups.

Acidity and Dissociation (The pKa Factor)

Unlike unsubstituted barbituric acid (


), 5-nitrobarbituric acid is a strong organic acid .
  • Mechanism: The nitro group stabilizes the negative charge on the conjugate base (diliturate anion) through extensive resonance delocalization.

  • Implication: In aqueous solutions, its solubility is strictly pH-dependent. At physiological pH (7.4), it exists almost exclusively as the anionic species, significantly enhancing solubility compared to acidic environments (pH < 2).

Solubility Equilibrium Diagram

The following diagram illustrates the equilibrium between the solid phase, the neutral solvated species, and the resonance-stabilized anion.

SolubilityEquilibrium Solid Solid 5-Nitrobarbituric Acid (Trihydrate Crystal Lattice) Neutral Neutral Species (aq) (Tri-keto / Enol Tautomers) Solid->Neutral Dissolution (Endothermic) High T increases rate Neutral->Solid Recrystallization (Cooling) Anion Diliturate Anion (aq) (Resonance Stabilized) Neutral->Anion Deprotonation (pH > pKa) Anion->Neutral Protonation (pH < pKa) Precipitate Metal Diliturate Precipitate (e.g., K+ Salt) Anion->Precipitate + K+ / Metal Cations Precipitate->Anion Low Ksp (Sparingly Soluble)

Figure 1: Solubility equilibrium landscape. Note the critical role of pH in driving the transition from the neutral, sparingly soluble form to the highly soluble anionic form.

Solubility Landscape: Water vs. Organic Solvents

The following data consolidates experimental observations and thermodynamic properties.

Comparative Solubility Table
Solvent SystemSolubility StatusQuantitative Estimate (Approx.)Mechanistic Note
Water (25°C) Slightly Soluble ~0.83 mg/mL (1:1200)High lattice energy of hydrate limits cold dissolution.
Water (100°C) Soluble > 50 mg/mLDisruption of H-bond network; primary method for recrystallization.
Ethanol (Abs.) Soluble ~30–50 mg/mLFavorable dipole interactions; disrupts crystal lattice effectively.
DMSO Highly Soluble ≥ 100 mg/mLStrong H-bond acceptor; stabilizes polar forms. Preferred for stock solutions.
Diethyl Ether Insoluble < 0.1 mg/mLNon-polar nature cannot overcome crystal lattice energy.
5% NaOH Very Soluble > 100 mg/mLDeprotonation forms the highly soluble sodium diliturate salt.
Methanol Soluble ~20–40 mg/mLSimilar to ethanol; good solvent for synthesis workups.
The "Inverse" Solubility Strategy

For researchers, the disparity between cold water and hot water is the single most useful property.

  • Purification: Crude material is dissolved in boiling water.[2] Upon cooling to 4°C, the compound crystallizes out as the trihydrate, leaving impurities in the mother liquor.

  • Synthesis: Reactions are often run in ethanol or acetic acid where solubility is moderate, allowing products to precipitate upon addition of water or ether.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions (In Vitro)

For use in biological assays (e.g., HSV-1 inhibition) or chemical derivatization.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid water for stock preparation due to low solubility and potential hydrate precipitation.

  • Weighing: Weigh 10 mg of 5-nitrobarbituric acid into a sterile microcentrifuge tube.

  • Dissolution: Add 100 µL of DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Result: This yields a 100 mg/mL clear yellow stock solution.

  • Storage: Aliquot and store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol 2: Saturation Shake-Flask Solubility Determination

For verifying solubility in novel solvent systems.

Workflow Start Start: Weigh Excess Solid (~50 mg) AddSolvent Add Solvent (1 mL) (Water, Buffer, or Organic) Start->AddSolvent Incubate Incubate & Shake (24h @ 25°C) AddSolvent->Incubate Filter Centrifuge/Filter (0.45 µm PTFE) Incubate->Filter Analyze Quantify Supernatant (UV-Vis @ ~280-300nm or HPLC) Filter->Analyze

Figure 2: Standard workflow for determining thermodynamic solubility.

Step-by-Step:

  • Preparation: Add excess 5-nitrobarbituric acid (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (use PTFE for organics to avoid leaching).

  • Quantification: Dilute the supernatant with water/methanol (50:50) and analyze via UV-Vis spectrophotometry (absorbance max ~280-300 nm, verify with scan) or HPLC.

Protocol 3: Recrystallization (Purification Strategy)
  • Dissolution: Suspend crude 5-nitrobarbituric acid in boiling water (~20 mL per gram of solid).

  • Clarification: If the solution is colored/dirty, add activated charcoal (1% w/w) and filter while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the resulting prisms/leaflets (trihydrate form).

  • Drying:

    • For Trihydrate: Air dry at room temperature.

    • For Anhydrous: Dry in an oven at 110-115°C for 3 hours (Note: Melting point ~176°C with decomposition).

Implications for Drug Development

Salt Selection

Due to its strong acidity, 5-nitrobarbituric acid readily forms salts. In drug formulation:

  • Avoid: Potassium salts (Potassium Diliturate) due to extremely low solubility (precipitate risk).

  • Prefer: Sodium or organic amine salts (e.g., Tromethamine) to enhance aqueous solubility for IV formulations.

Co-Crystal Formation

The compound is an excellent hydrogen bond donor/acceptor. It is frequently used in crystal engineering to form co-crystals with active pharmaceutical ingredients (APIs) to modulate their solubility. The nitro group provides a robust "supramolecular synthon" for interacting with amine-containing drugs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10195, 5-Nitrobarbituric acid. Retrieved from [Link]

  • Organic Syntheses. (1936). Nitrobarbituric Acid.[2][3][4][5][6] Org. Synth. 16, 61. Retrieved from [Link]

  • DrugFuture. (2023). 5-Nitrobarbituric Acid Properties and Data. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Barbituric acid, 5-nitro- Thermochemistry Data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Knoevenagel Condensation of 5-Nitrobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the Knoevenagel condensation reaction utilizing 5-nitrobarbituric acid as the active methylene comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Knoevenagel condensation reaction utilizing 5-nitrobarbituric acid as the active methylene component. The potent electron-withdrawing nature of the nitro group at the C5 position significantly enhances the acidity of the methylene protons, rendering 5-nitrobarbituric acid a highly reactive substrate for the synthesis of novel 5-arylmethylene-5-nitrobarbituric acid derivatives. These products are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. This guide details the synthesis of the starting material, a generalized protocol for the condensation reaction, mechanistic insights, and key experimental considerations to aid researchers in the successful synthesis and exploration of these promising compounds.

Introduction: The Enhanced Reactivity of 5-Nitrobarbituric Acid

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[1][2] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[3][4]

Barbituric acid and its derivatives are frequently employed as the active methylene component in Knoevenagel condensations, leading to the synthesis of compounds with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[5][6] The introduction of a nitro group at the 5-position of the barbituric acid ring, to form 5-nitrobarbituric acid, dramatically increases the acidity of the C5 methylene protons. This heightened acidity facilitates deprotonation even with mild bases, thereby accelerating the initial step of the condensation and often leading to higher yields and faster reaction times compared to unsubstituted barbituric acid.

The resulting 5-arylmethylene-5-nitrobarbituric acids are valuable scaffolds in drug discovery and development. The electron-deficient nature of the exocyclic double bond makes them susceptible to Michael addition reactions, allowing for further molecular diversification.

Synthesis of 5-Nitrobarbituric Acid

Prior to its use in the Knoevenagel condensation, 5-nitrobarbituric acid must be synthesized, typically through the nitration of barbituric acid.

Protocol: Synthesis of 5-Nitrobarbituric Acid

Materials:

  • Barbituric acid

  • Fuming nitric acid (sp. gr. 1.52)

  • Deionized water

  • Activated carbon (optional)

Equipment:

  • Flask equipped with a mechanical stirrer

  • Ice bath

  • Buchner funnel and filter flask

  • Drying oven

Procedure:

  • In a flask equipped with a mechanical stirrer and cooled in an ice bath, carefully add 143 mL of fuming nitric acid.

  • While maintaining the temperature below 40°C, slowly add 100 g (0.61 mole) of barbituric acid to the stirring nitric acid over a period of two hours.

  • After the addition is complete, continue stirring the mixture for an additional hour.

  • To precipitate the product, add 430 mL of water to the reaction mixture while continuing to stir and cool the solution to 10°C.

  • Filter the resulting precipitate using a Buchner funnel and wash the solid thoroughly with cold water.

  • Dry the crude product on a glass tray at 60–80°C.

  • For purification, dissolve the dried 5-nitrobarbituric acid in 860 mL of boiling water. If the solution is not clear, a small amount of activated carbon can be added, and the solution filtered while hot.

  • Allow the hot solution to cool overnight to facilitate crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry in an oven at 90–95°C for two to three hours. The anhydrous compound typically melts with decomposition at 176°C.

Knoevenagel Condensation Protocol

The following is a generalized protocol for the Knoevenagel condensation of 5-nitrobarbituric acid with an aromatic aldehyde. Optimization of the catalyst, solvent, and reaction conditions may be necessary depending on the specific aldehyde used.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Combine 5-nitrobarbituric acid (1 mmol), aromatic aldehyde (1 mmol), and catalyst. solvent 2. Add appropriate solvent (e.g., ethanol, water). reactants->solvent stir 3. Stir at room temperature or reflux. Monitor reaction by TLC. solvent->stir cool 4. Cool the reaction mixture. stir->cool filter 5. Filter the precipitated product. cool->filter wash 6. Wash with cold solvent. filter->wash dry 7. Dry the purified product. wash->dry

Caption: Experimental workflow for the Knoevenagel condensation.

Detailed Protocol

Materials:

  • 5-Nitrobarbituric acid

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Catalyst (e.g., piperidine, pyridine, acetic acid, or a Lewis acid such as CuCl₂·2H₂O)[7]

  • Solvent (e.g., ethanol, water, or a mixture thereof)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Thin-layer chromatography (TLC) apparatus

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine 5-nitrobarbituric acid (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of the chosen catalyst (e.g., 10 mol% piperidine).

  • Add a suitable solvent (e.g., 10-20 mL of ethanol or an ethanol/water mixture). The solvent should be chosen based on the solubility of the reactants.

  • Stir the reaction mixture at room temperature or heat under reflux. The progress of the reaction should be monitored by TLC.

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold solvent to remove any unreacted starting materials and catalyst.

  • Dry the purified product in a vacuum oven.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point).

Mechanistic Insights

The Knoevenagel condensation proceeds through a well-established mechanism. The enhanced reactivity of 5-nitrobarbituric acid can be understood by considering its electronic properties.

Caption: Mechanism of the Knoevenagel condensation with 5-nitrobarbituric acid.

  • Deprotonation: A base removes a proton from the α-carbon of 5-nitrobarbituric acid, forming a resonance-stabilized enolate. The strong electron-withdrawing effect of the adjacent nitro and carbonyl groups makes this proton exceptionally acidic.[3]

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[3]

  • Aldol Addition: This attack forms a tetrahedral intermediate, an aldol adduct.

  • Dehydration: The aldol adduct is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, 5-arylmethylene-5-nitrobarbituric acid.[3]

Catalyst Selection

The choice of catalyst can significantly influence the reaction rate and yield.

  • Base Catalysts: Weak organic bases such as piperidine and pyridine are commonly used and are effective due to the high acidity of 5-nitrobarbituric acid.[1]

  • Acid Catalysts: Both Brønsted and Lewis acids can catalyze the reaction. Acetic acid can be used as a simple and effective catalyst.[8] Lewis acids like CuCl₂·2H₂O have also been shown to be efficient catalysts for the Knoevenagel condensation of barbituric acid derivatives.[7]

  • Heterogeneous Catalysts: For improved recyclability and easier product purification, solid-supported catalysts can be employed.

Quantitative Data Summary

Due to the limited specific data on the Knoevenagel condensation of 5-nitrobarbituric acid, the following table provides typical reaction conditions and yields extrapolated from reactions with barbituric acid and its derivatives. These values can serve as a starting point for optimization.

Aromatic AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidineEthanolReflux2-485-95
4-MethoxybenzaldehydePiperidineEthanolReflux1-390-98
4-NitrobenzaldehydeAcetic AcidEthanolReflux4-680-90
4-ChlorobenzaldehydeCuCl₂·2H₂OWater/Ethanol601-288-96
VanillinAcetic AcidEthanolRoom Temp3-585-92

Note: The enhanced reactivity of 5-nitrobarbituric acid may lead to shorter reaction times and higher yields under similar conditions.

Characterization of Products

The synthesized 5-arylmethylene-5-nitrobarbituric acids can be characterized by standard spectroscopic methods.

  • ¹H NMR: The vinylic proton typically appears as a singlet in the range of δ 8.0-8.5 ppm. Aromatic protons will appear in their characteristic regions. The N-H protons of the barbituric acid ring usually appear as two singlets between δ 11.0 and 11.5 ppm.[9]

  • ¹³C NMR: The carbonyl carbons of the barbituric acid ring typically resonate around δ 150-165 ppm. The vinylic carbons will appear in the olefinic region.[9]

  • IR Spectroscopy: Characteristic peaks include N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C=C stretching (around 1600 cm⁻¹).

Conclusion

The Knoevenagel condensation of 5-nitrobarbituric acid offers an efficient route to a class of compounds with significant potential in medicinal chemistry and materials science. The high reactivity of this substrate allows for mild reaction conditions and high yields. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize and explore the properties and applications of these novel derivatives.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). 5-Nitrobarbituric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Maghsoodlou, M. T., et al. (2018). Convenient procedure for the synthesis of corresponding pyrano[2,3-d]pyrimidine derivatives. Organic Chemistry Research, 4(2), 140-146.
  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Pawar, S. S., & Shankarwar, S. G. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.
  • Radhakrishnan, K., et al. (2017). Synthesis and Antibacterial Activity of 5-benzylidenebarbituric acids: A structure-reactivity Study. International Journal of ChemTech Research, 10(7), 1019-1027.
  • ResearchGate. (2021). Scheme I: Synthesis of 5-benzylidenebarbituric acids. Spectral analysis... [Image]. Retrieved from [Link]

  • SID. (2014). Synthesis of arylidenebarbituric acid derivatives using knoevenagel condensation in the presence of DBSA catalyst. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.
  • Ali, F. M. M., et al. (2022). Chemical Methodologies As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric acid Derivatives Containing Tetrazoline Moiety. Chemical Methodologies, 6(2), 122-136.
  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. International Journal of Organic Chemistry, 9(4), 225-238.
  • Yasir, M., et al. (2024).
  • Scribd. (n.d.). Knoevenagel Condensation Guide. Retrieved from [Link]

  • Hazarika, P., & Parvin, T. (2011). Facile syntheses of bioactive 5-arylidenethiobarbituric acids. INIS-IAEA.
  • IJSDR. (2019). Synthesis and Characterization of some Barbituric acid Derivatives. Retrieved from [Link]

  • JETIR. (2020). ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXES. Retrieved from [Link]

  • El-Gohary, H. G., et al. (2012). Spectral, coordination and thermal properties of 5-arylidene thiobarbituric acids. Journal of Thermal Analysis and Calorimetry, 111(1), 597-608.
  • El-Faham, A., et al. (2000). Behaviour of Some Activated Nitriles Toward Barbituric Acid, Thiobarbituric Acid and 3-Methyl-1-Phenylpyrazol-5-one. Molecules, 5(5), 784-790.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of Dilituric Acid as a Novel Crystallizing Agent for Pharmaceutical Salts

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic modification of active pharmaceutical ingredients (APIs) into crystalline salts or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic modification of active pharmaceutical ingredients (APIs) into crystalline salts or co-crystals is a cornerstone of modern drug development, offering a proven pathway to enhance critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2] While a host of co-formers and salt-forming agents are routinely employed, the exploration of novel agents with unique structural and chemical attributes remains a vital frontier. This document introduces dilituric acid (5-nitrobarbituric acid), a highly acidic and multifunctional molecule, as a potent, yet underexplored, crystallizing agent for the formation of pharmaceutical salts and co-crystals. We provide a comprehensive guide encompassing the theoretical rationale, experimental protocols for screening and synthesis, and detailed analytical workflows for the characterization of dilituric acid-API solid forms.

Introduction: The Case for Dilituric Acid

Dilituric acid (5-nitrobarbituric acid) is a derivative of barbituric acid, distinguished by a strongly electron-withdrawing nitro group at the 5-position.[3] This substitution pattern imbues the molecule with a unique combination of properties that make it a highly attractive candidate for crystal engineering in pharmaceuticals:

  • Strong Acidity: The parent compound, barbituric acid, is already acidic with a pKa of approximately 4.01.[4] The inductive effect of the nitro group is known to significantly increase the acidity of neighboring protons. Consequently, dilituric acid is a substantially stronger acid, with an estimated pKa in the range of 1-2. This positions it as a powerful proton donor, capable of forming salts with a wide range of weakly basic APIs.

  • Rich Hydrogen Bonding Functionality: The crystal structure of anhydrous dilituric acid reveals a complex tautomeric form (5-nitro-2,6-dioxo-4-hydroxy) featuring multiple hydrogen bond donor (N-H, O-H) and acceptor (C=O, nitro group) sites.[5] This rich tapestry of functional groups allows for the formation of robust and diverse supramolecular synthons, the building blocks of stable co-crystals.[1]

  • Rigid Heterocyclic Scaffold: The pyrimidine-based ring of dilituric acid provides a rigid and planar framework, which can facilitate predictable packing arrangements and stable crystal lattices.

These characteristics suggest that dilituric acid can serve as a versatile tool to modulate the solid-state properties of APIs, offering new opportunities for intellectual property and the development of improved drug products.

Theoretical Framework: Predicting Salt vs. Co-crystal Formation

The interaction between an API and a co-former like dilituric acid can result in either a salt (involving proton transfer) or a co-crystal (neutral components linked by non-covalent bonds).[6][7] The outcome is primarily governed by the difference in the pKa values of the two components (ΔpKa = pKa(base) - pKa(acid)).

A widely accepted empirical guideline, the "ΔpKa rule," suggests:[8]

  • ΔpKa > 3: Proton transfer is highly probable, leading to the formation of a salt .

  • ΔpKa < 0: No proton transfer is expected, resulting in a co-crystal .

  • 0 < ΔpKa < 3: This is an ambiguous region where either a salt or a co-crystal may form, or a continuum between the two states may exist.

Given the strong acidity (low pKa) of dilituric acid, it is highly likely to form salts with APIs containing basic functional groups (e.g., pyridines, amines) where the API's pKa is above 4-5. For APIs that are neutral or very weakly basic, co-crystal formation would be the more probable outcome.

Experimental Protocols: Screening and Synthesis

The following protocols provide a systematic approach to screen for and synthesize dilituric acid-API solid forms. It is recommended to perform these experiments on a small scale initially.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API)

  • Dilituric Acid (5-nitrobarbituric acid)

  • Solvents: Ethanol, Methanol, Acetonitrile, Acetone, Ethyl Acetate, Water (HPLC grade)

  • Mortar and pestle (agate or porcelain)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Hot plate/stirrer

  • Vortex mixer

  • Centrifuge

  • Microscope (polarized light)

  • Spatulas and weighing balance

Protocol 1: Liquid-Assisted Grinding (LAG)

This mechanochemical method is efficient for rapid screening and often yields crystalline products without requiring bulk solvent.

Step-by-Step Methodology:

  • Preparation: Weigh stoichiometric amounts of the API and dilituric acid (e.g., 1:1, 1:2, 2:1 molar ratios) to a total mass of 50-100 mg. Place the mixture into a mortar.

  • Solvent Addition: Add a minimal amount (10-20 µL) of a selected solvent (e.g., acetonitrile or ethanol). The solid should appear damp, not as a slurry.

  • Grinding: Gently grind the mixture with the pestle for 15-20 minutes.

  • Isolation: Scrape the resulting solid from the mortar and allow it to air dry.

  • Analysis: Examine the solid under a polarized light microscope for any changes in morphology (e.g., new crystal habits) compared to the starting materials. Analyze the bulk sample using Powder X-Ray Diffraction (PXRD).

Protocol 2: Slurry Crystallization

This method is effective for screening and can also be used for small-scale production, especially for materials that may not readily crystallize from grinding.[6]

Step-by-Step Methodology:

  • Preparation: Place an excess of the API and dilituric acid (in the desired stoichiometric ratio) into a vial.

  • Solvent Addition: Add a solvent in which both compounds have low to moderate solubility. The goal is to create a mobile slurry.

  • Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or 40°C) for 24-72 hours. This allows the system to reach thermodynamic equilibrium, favoring the most stable crystalline form.

  • Isolation: Isolate the solid by filtration or centrifugation.

  • Washing & Drying: Wash the solid with a small amount of the same solvent to remove any residual dissolved starting materials and dry under vacuum.

  • Analysis: Characterize the solid product using PXRD and other analytical techniques.

Protocol 3: Solvent Evaporation Crystallization

This is a classical method suitable for obtaining single crystals for structural analysis.

Step-by-Step Methodology:

  • Solubilization: Dissolve stoichiometric amounts of the API and dilituric acid in a solvent (or solvent mixture) in which both are soluble, preferably at elevated temperatures to achieve saturation.

  • Crystallization: Allow the solution to cool slowly to room temperature. Alternatively, allow the solvent to evaporate slowly and undisturbed in a vial covered with a perforated lid.

  • Isolation: Once crystals have formed, isolate them by filtration.

  • Drying: Gently dry the crystals.

  • Analysis: Analyze the crystals using Single Crystal X-ray Diffraction (if suitable crystals are obtained) and bulk material characterization techniques.

Diagram of Experimental Workflow

G cluster_screening Screening Phase cluster_analysis Characterization lag Liquid-Assisted Grinding result New Solid Form? lag->result slurry Slurry Crystallization slurry->result evap Solvent Evaporation evap->result pxrd PXRD dsc DSC/TGA pxrd->dsc Confirm & Characterize ftir FTIR/Raman pxrd->ftir Confirm & Characterize nmr ssNMR pxrd->nmr Confirm & Characterize final Physicochemical Property Analysis (Solubility, etc.) dsc->final ftir->final nmr->final api API + Dilituric Acid api->lag Select Method api->slurry Select Method api->evap Select Method result->pxrd Yes no_change No New Form result->no_change No

Caption: Workflow for screening and characterizing dilituric acid-API solid forms.

Physicochemical Characterization of Dilituric Acid Salts and Co-crystals

A comprehensive characterization is essential to confirm the formation of a new solid phase and to evaluate its properties.

Technique Purpose Expected Outcome for New Form
Powder X-Ray Diffraction (PXRD) To identify the crystalline phase. This is the primary technique to confirm if a new crystalline form has been created.A unique diffraction pattern that is different from the patterns of the individual starting materials or their physical mixture.[9]
Differential Scanning Calorimetry (DSC) To determine thermal properties such as melting point and phase transitions.A single, sharp melting endotherm at a temperature different from that of the API or dilituric acid. This often indicates the formation of a new, pure phase.
Thermogravimetric Analysis (TGA) To assess thermal stability and determine the presence of solvent or water (solvates/hydrates).A thermal decomposition profile that differs from the starting components. It can reveal the stoichiometry of solvates.
Vibrational Spectroscopy (FTIR/Raman) To probe changes in chemical bonding, particularly hydrogen bonds, and to help distinguish between a salt and a co-crystal.Shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H, O-H, NO2). For salts, the appearance of carboxylate or ammonium stretches.
Solid-State NMR (ssNMR) To provide detailed information about the local chemical environment of atoms (¹³C, ¹⁵N) in the solid state, confirming salt vs. co-crystal formation.Significant chemical shift changes for atoms involved in proton transfer or strong hydrogen bonding, providing definitive evidence of the form.
Solubility & Dissolution Studies To quantify the improvement in aqueous solubility and dissolution rate, which are critical indicators of potential bioavailability enhancement.[9]Increased concentration of the API in solution at equilibrium (solubility) and a faster rate of dissolution compared to the pure API.[9]

Visualization of Potential Supramolecular Synthons

Dilituric acid's structure allows for the formation of robust hydrogen-bonded synthons with common API functional groups. The diagram below illustrates a hypothetical interaction between dilituric acid and an API containing a pyridine ring, a common moiety in pharmaceuticals.

Caption: Potential O-H···N hydrogen bond between dilituric acid and a pyridine-containing API.

Conclusion and Future Outlook

Dilituric acid presents itself as a compelling, albeit underutilized, candidate for pharmaceutical crystal engineering. Its strong acidity and versatile hydrogen bonding capabilities provide a robust platform for forming both salts and co-crystals with a wide array of active pharmaceutical ingredients. The protocols and analytical strategies outlined in this guide offer a systematic framework for researchers to explore the potential of dilituric acid to enhance the physicochemical properties of challenging APIs. By applying these principles, drug development professionals can unlock new solid-state forms with improved performance, potentially accelerating the path to viable drug products.

References

  • Bolton, W. (1963). The crystal structure of anhydrous dilituric acid. Acta Crystallographica, 16(10), 950-956. Available at: [Link]

  • PubChem. (n.d.). 5-Nitrobarbituric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]

  • Brito, M. et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2121), 20170151. Available at: [Link]

  • AbbVie Contract Manufacturing. (n.d.). How are salts used in pharmaceuticals? Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Retrieved from [Link]

  • The British Journal of Cardiology. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

  • Patel, H. et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(9), 1369. Available at: [Link]

  • Gadade, D. et al. (2017). Pharmaceutical Cocrystals: A Review of Preparations, Physicochemical Properties and Applications. Journal of Pharmaceutical Sciences and Research, 9(12), 2345-2353. Available at: [Link]

  • Kent Academic Repository. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for characterization of co-crystals. Retrieved from [Link]

  • DergiPark. (2021). analysis of the effect of physical properties of drug co-crystals on dissolution concentration. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Co-Crystal: A Review on Techniques and Characterization. Retrieved from [Link]

  • McNamara, D. P. et al. (2006). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. Pharmaceutical Research, 23(8), 1888-1897. Available at: [Link]

Sources

Method

Application Note: Mechanochemical Synthesis of Supramolecular Hybrids using 5-Nitrobarbituric Acid

[1] Executive Summary This application note details the solvent-free mechanochemical processing of 5-nitrobarbituric acid (5-NBA), historically known as dilituric acid.[1] While 5-NBA is a potent building block in covale...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the solvent-free mechanochemical processing of 5-nitrobarbituric acid (5-NBA), historically known as dilituric acid.[1] While 5-NBA is a potent building block in covalent synthesis, its primary utility in modern drug development lies in its ability to form supramolecular salts and co-crystals with amine-bearing Active Pharmaceutical Ingredients (APIs).[1]

By utilizing Liquid Assisted Grinding (LAG) or neat grinding, researchers can access solid forms that exhibit superior solubility and thermal stability compared to traditional solvent-evaporated analogs.[1] This guide provides a validated workflow for generating 5-NBA diliturates, emphasizing the "Green Chemistry" advantages of eliminating bulk solvents.[1]

Scientific Background & Mechanism[1][2][3]

The Reagent: 5-Nitrobarbituric Acid

5-Nitrobarbituric acid exists in a complex tautomeric equilibrium.[1] In the solid state, it is a strong organic acid (


), significantly more acidic than unsubstituted barbituric acid due to the electron-withdrawing nitro group at the C5 position.[1]
  • Reactivity Profile:

    • Covalent: Precursor for reduction to uramil (5-aminobarbituric acid).[1]

    • Supramolecular: Acts as a robust proton donor to form Diliturates (organic salts) with weak bases.[1]

    • Energetic: Used in the synthesis of insensitive high-energy materials via co-crystallization.[1]

Mechanochemical Activation

Grinding provides mechanical energy (


) that disrupts the crystal lattice of the reactants, exposing fresh surfaces and generating local "hot spots" (plasma-like states) where mass transfer occurs without bulk solvent.[1]

Mechanism of Diliturate Formation:

  • Comminution: Particle size reduction increases specific surface area.[1]

  • Amorphization: Disruption of the 5-NBA lattice.[1]

  • Proton Transfer: The acidic proton at C5 (or the enolic OH) transfers to the basic nitrogen of the co-former (API).[1]

  • Recrystallization: Formation of a new, thermodynamically stable supramolecular lattice stabilized by charge-assisted hydrogen bonds.[1]

Mechanism NBA 5-Nitrobarbituric Acid (Solid Crystal) Grind Mechanical Shearing (Ball Mill/Mortar) NBA->Grind Amine Target Amine/API (Solid Base) Amine->Grind Inter Amorphous Intermediate Phase Grind->Inter Lattice Disruption Proton Proton Transfer (Acid-Base Reaction) Inter->Proton u0394H < 0 Product Crystalline Diliturate Salt (Supramolecular Complex) Proton->Product H-Bond Network Formation

Figure 1: Mechanistic pathway for the solvent-free synthesis of Diliturate salts.[1]

Experimental Protocols

Protocol A: High-Throughput Screening for Drug-Diliturates

Objective: To synthesize a diliturate salt of a model API (e.g., Metformin, Melamine, or an aromatic amine) to improve physicochemical properties.[1]

Materials
  • Reagent: 5-Nitrobarbituric acid trihydrate (≥98% purity).[1][2] Note: Dehydrate at 110°C for 2h if anhydrous stoichiometry is required.

  • Co-former: Target amine (1.0 equivalent).

  • Catalyst (Optional): Methanol or Ethanol (for Liquid Assisted Grinding,

    
    ).[1]
    
  • Equipment: Retsch MM400 Mixer Mill or Agate Mortar.

Step-by-Step Methodology
  • Stoichiometric Weighing: Weigh 1.0 mmol of 5-NBA and 1.0 mmol of the target amine. Precision is critical in solvent-free reactions as there is no "mother liquor" to wash away excess reagents.[1]

  • Pre-Mixing: Combine solids in a 10 mL stainless steel or PTFE grinding jar. Add two 7mm stainless steel grinding balls.

    • Variation (LAG): Add 20-50

      
       of methanol to the mixture using a micropipette.[1]
      
  • Grinding Cycle:

    • Frequency: 25-30 Hz.[1]

    • Time: 20 minutes (Cycle: 10 min grind -> 5 min cool -> 10 min grind).

    • Note: Cooling prevents thermal degradation of heat-sensitive APIs.[1]

  • Workup: Scrape the resulting fine powder from the jar walls.[1] No filtration is required.[1] Store in a desiccator for 24 hours to allow any amorphous regions to relax into the crystalline state.[1]

  • Validation: Analyze via Powder X-Ray Diffraction (PXRD). The disappearance of reactant peaks and emergence of new Bragg reflections confirms a new phase.[1]

Protocol B: Synthesis of Energetic Co-crystals (Advanced)

Objective: Synthesis of high-density energetic materials (e.g., 5-NBA + Melamine or Triazole derivatives) without generating hazardous liquid waste.[1]

Safety Warning: 5-NBA is stable, but nitro-compounds can be friction-sensitive when mixed with fuels.[1] Do not use metal jars for initial energetic screening; use PTFE or PMMA jars to reduce spark risk. [1]

  • Preparation: Place 5-NBA (1 mmol) and the energetic nitrogen-rich heterocycle (1 mmol) in a PTFE jar.

  • Milling: Mill at a lower frequency (15-20 Hz) for 30 minutes.

  • Monitoring: Stop every 10 minutes to check for "caking" (sticking to the walls), which indicates moisture release or eutectic formation.[1]

  • Isolation: Collect the powder. Dry at 60°C under vacuum to remove lattice water if the trihydrate was used.[1]

Data Analysis & Critical Process Parameters (CPPs)

Comparison: Solvent vs. Solvent-Free

The following table highlights the efficiency gains of mechanochemistry for this specific application.

ParameterTraditional Reflux (Ethanol/Water)Solvent-Free Grinding (Mechanochemistry)
Reaction Time 4 - 24 Hours20 - 45 Minutes
Yield 75 - 85% (Losses in mother liquor)98 - 100% (Quantitative)
Solvent Waste High (Requires filtration/washing)Near Zero (LAG uses

amounts)
Product Phase Often Solvates (unstable)Anhydrous or stable hydrates
Scalability Limited by solubilityLinear scalability (Continuous extrusion)
Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Validation Step1 Weigh 5-NBA + Amine (1:1 Molar Ratio) Step2 Select Jar Material (SS for Pharma / PTFE for Energetics) Step1->Step2 Step3 Add Solvent (Optional) LAG: 0.2 u03BCL/mg Step2->Step3 Step4 High Energy Milling 20-30 Hz, 20-40 min Step3->Step4 Step5 PXRD & DSC Analysis Confirm New Phase Step4->Step5

Figure 2: Operational workflow for the mechanochemical synthesis of 5-NBA derivatives.

Troubleshooting & Optimization

  • Sticky Paste Formation:

    • Cause: Release of water from 5-NBA trihydrate during grinding or formation of a low-melting eutectic.[1]

    • Solution: Use anhydrous 5-NBA or add a small amount of inert drying agent (e.g., anhydrous

      
      ) if the salt is not for pharma use.[1] Alternatively, perform "Liquid Assisted Grinding" with hexane (non-dissolving) to lubricate.[1]
      
  • Incomplete Conversion:

    • Diagnosis: PXRD shows residual peaks of starting 5-NBA (e.g., at

      
       or 
      
      
      
      ).[1]
    • Solution: Increase grinding frequency, not time. Higher kinetic energy impacts are more effective than longer low-energy attrition.[1]

  • Amorphization:

    • Diagnosis: Broad "halo" in PXRD instead of sharp peaks.

    • Solution: The product is amorphous.[1] Add traces of solvent (methanol vapor) and let it sit (aging) to induce crystallization.[1]

References

  • Mechanochemical Synthesis of Co-crystals: Friščić, T., et al. "Mechanochemistry for Synthesis."[1] Chemical Society Reviews, 2013.[1] [Link]

  • Dilituric Acid in Crystal Engineering: Zbačnik, M., et al. "Dilituric acid as a building block for supramolecular salts."[1] CrystEngComm, 2016.[1] [Link]

  • Energetic Co-crystals of 5-Nitrobarbituric Acid: Yadav, A. K., et al. "Thermally Stable and Insensitive Energetic Cocrystals Comprising Nitrobarbituric Acid."[1][3] Crystal Growth & Design, 2023.[1] [Link][1]

  • Green Chemistry & Solvent-Free Methods: James, S. L., et al. "Mechanochemistry: opportunities for new and cleaner synthesis."[1] Chemical Society Reviews, 2012.[1] [Link]

  • Safety Data & Properties: PubChem. "5-Nitrobarbituric Acid - Compound Summary."[1] National Library of Medicine. [Link][1]

Sources

Application

Application Note: Dilituric Acid (5-Nitrobarbituric Acid) for Potassium Detection

[1] Abstract & Introduction While modern instrumental methods like Ion-Selective Electrodes (ISE) and Flame Photometry are standard for high-throughput potassium ( ) quantification, chemical precipitation remains a criti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

While modern instrumental methods like Ion-Selective Electrodes (ISE) and Flame Photometry are standard for high-throughput potassium (


) quantification, chemical precipitation remains a critical validation tool in drug development, particularly for salt selection and impurity profiling.[1]

Dilituric acid (5-nitrobarbituric acid) is a specialized organic reagent that forms a sparingly soluble salt with potassium ions.[1] Unlike the more common sodium tetraphenylborate (which is toxic and expensive) or perchloric acid (which is explosive), dilituric acid offers a safer, stable alternative for gravimetric analysis and microscopic identification.

This guide details the mechanism, qualitative microscopic protocols, and quantitative gravimetric workflows for using dilituric acid to detect potassium.[1]

Mechanism of Action

Dilituric acid is the 5-nitro derivative of barbituric acid.[1] The introduction of the electron-withdrawing nitro group (


) at the C5 position significantly increases the acidity of the compound compared to its parent molecule.

In aqueous solution, dilituric acid dissociates to form the diliturate anion.[1] This anion acts as a selective precipitant for potassium ions, forming Potassium Diliturate , a crystalline salt with low aqueous solubility.[1]

Chemical Reaction



[1]
Reaction Pathway Diagram[1]

ReactionPathway cluster_conditions Critical Conditions Dilituric Dilituric Acid (Soluble Reagent) Dissociation Dissociation (Release of H+) Dilituric->Dissociation Anion Diliturate Anion (Active Species) Dissociation->Anion Precipitation Precipitation Event (Ionic Interaction) Anion->Precipitation Potassium Sample K+ (Analyte) Potassium->Precipitation Crystal Potassium Diliturate (Crystalline Solid) Precipitation->Crystal  Low Solubility Product   Cond1 Temp < 20°C Cond2 pH: Neutral/Weak Acid

Figure 1: Reaction pathway for the formation of Potassium Diliturate. The electron-withdrawing nitro group facilitates the formation of the stable anion required for precipitation.

Comparative Analysis: Why Use Dilituric Acid?

Before proceeding to protocols, it is essential to understand where this reagent fits in the analytical landscape compared to standard alternatives.[1]

FeatureDilituric AcidSodium Tetraphenylborate (NaTPB)Potassium Perchlorate
Primary Use Microscopic ID & GravimetryVolumetric/Turbidimetric StandardHistorical Gravimetry
Selectivity High (forms distinct crystals)Very HighModerate (Na interferes)
Solubility of K-Salt Sparingly Soluble (~2.5 g/L)InsolubleInsoluble
Safety Profile Moderate (Irritant)Toxic (Boron waste)High Risk (Explosive when dry)
Cost LowHighModerate
Interferences

(Ammonium)

,

,


,

Key Insight: Dilituric acid is superior for microscopic confirmation because the crystals formed are large, characteristic, and easily distinguishable, whereas NaTPB forms an amorphous or fine precipitate difficult to characterize visually.[1]

Experimental Protocols

Protocol A: Qualitative Microscopic Detection

Objective: Rapid visual confirmation of potassium in pharmaceutical salts or unknown powders.[1]

Reagents Required:

  • Reagent A: Saturated aqueous solution of Dilituric Acid (prepared by dissolving 5-nitrobarbituric acid in hot water and cooling until crystallization occurs; use the supernatant).

  • Sample: Aqueous solution of the unknown substance (approx. 1-5% w/v).

Workflow:

  • Preparation: Place a clean glass microscope slide on a flat, dark surface.[1]

  • Application: Place 1 drop of the Sample solution on the slide.

  • Reaction: Add 1 drop of Reagent A directly into the sample drop.[1] Do not stir vigorously; allow diffusion to occur.

  • Incubation: Let stand for 2–5 minutes at room temperature.

  • Observation: Examine under a microscope (100x magnification).

Result Interpretation:

  • Positive (

    
    ):  Formation of large, colorless, transparent prismatic or needle-like crystals .[1] These often appear as grouped clusters or "sheaves."[1]
    
  • Negative: No crystallization, or formation of amorphous precipitate (impurities).[1]

Protocol B: Quantitative Gravimetric Analysis

Objective: Determine the purity of a potassium salt sample.

Reagents & Equipment:

  • Dilituric Acid (Solid, >99% purity).[1]

  • Ethanol (95%).[1]

  • Analytical Balance (0.1 mg precision).[1]

  • Sintered glass crucible (Porosity G3 or G4).[1]

  • Ice bath.[1]

Step-by-Step Methodology:

  • Sample Dissolution:

    • Weigh accurately ~0.2 g of the potassium-containing sample.

    • Dissolve in the minimum amount of distilled water (approx. 10 mL).

  • Precipitation:

    • Prepare a saturated solution of dilituric acid in warm water.[1]

    • Add the reagent solution to the sample in excess (approx. 2-3 times the stoichiometric requirement).

    • Note: The solution may turn slightly yellow.[1]

  • Crystallization (Critical Step):

    • Place the beaker in an ice bath (0–4°C) for at least 3 hours.

    • Reasoning: Potassium diliturate is sparingly soluble at room temperature but significantly less soluble in cold water.[1] This step maximizes yield.

  • Filtration:

    • Weigh the empty, dry sintered glass crucible (

      
      ).[1]
      
    • Filter the cold mixture through the crucible under gentle vacuum.

  • Washing:

    • Wash the precipitate with ice-cold 50% ethanol/water mixture (2 x 5 mL).[1]

    • Warning: Do not use pure water or warm solvents, as the salt will redissolve, leading to false-low results.[1]

  • Drying & Weighing:

    • Dry the crucible at 110°C for 1 hour.

    • Cool in a desiccator.[1]

    • Weigh the final mass (

      
      ).[1]
      
  • Calculation:

    
    
    
    
    
    (Note: Gravimetric factor is derived from the molar mass ratio of K to Potassium Diliturate).

Interference Management & Troubleshooting

The Ammonium Problem: Ammonium ions (


) mimic potassium in size and charge, forming an isomorphic precipitate with dilituric acid.[1] This is the most common cause of false positives.

Troubleshooting Workflow:

Troubleshooting Start Start: Sample Analysis CheckNH4 Check for Ammonium (NH4+) (Nessler's Reagent or Odor check) Start->CheckNH4 NH4_Pos NH4+ Present CheckNH4->NH4_Pos Positive NH4_Neg No NH4+ CheckNH4->NH4_Neg Negative RemoveNH4 Removal Step: Boil with NaOH (volatilize NH3) OR Formaldehyde treatment NH4_Pos->RemoveNH4 Proceed Proceed to Dilituric Acid Addition NH4_Neg->Proceed RemoveNH4->Proceed

Figure 2: Workflow for managing Ammonium interference prior to Potassium detection.

Corrective Action for


: 
If ammonium is present, heat the sample solution with sodium hydroxide (NaOH) to boiling before adding dilituric acid. This converts 

to ammonia gas (

), which evaporates.[1] Neutralize the solution with HCl before proceeding.

References

  • Fredholm, H. (1936).[1] 5-Nitrobarbituric acid as a Reagent for Potassium. Zeitschrift für Analytische Chemie.[1] (Classic foundation for the gravimetric method).[1][2]

  • Vogel, A. I. Textbook of Macro and Semimicro Qualitative Inorganic Analysis. Longman.[1] (Source for crystal morphology and micro-scale protocols).

  • PubChem. 5-Nitrobarbituric Acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • ISO 17319:2015. Fertilizers and soil conditioners — Determination of water-soluble potassium content. (Cited for context on modern gravimetric standards like Tetraphenylborate).[1][3] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dissolving 5-Nitrobarbituric Acid

Welcome to the technical support guide for handling and dissolving 5-nitrobarbituric acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in prepari...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and dissolving 5-nitrobarbituric acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in preparing solutions of this compound. We will explore the optimal procedures for using Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), providing not just protocols, but the scientific rationale behind them to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 5-nitrobarbituric acid and what are its basic solubility properties?

5-Nitrobarbituric acid, also known as dilituric acid, is a heterocyclic organic compound with the molecular formula C₄H₃N₃O₅.[1][2][3] It typically appears as an off-white to light yellow crystalline solid.[1][4]

Its solubility is generally limited in many common lab solvents. It is only slightly soluble in cold water and alcohol but shows increased solubility in hot water and basic solutions like sodium hydroxide.[2][4][5] It is considered insoluble in non-polar solvents such as ether.[2][5] For applications requiring high concentrations in organic media, polar aprotic solvents are the preferred choice.

Q2: Why are DMSO and DMF recommended for dissolving 5-nitrobarbituric acid?

Both DMSO (Dimethyl Sulfoxide) and DMF (N,N-Dimethylformamide) are powerful polar aprotic solvents, often referred to as "universal solvents" due to their ability to dissolve a wide array of both polar and non-polar compounds.[[“]][7][8][9]

The key to their efficacy lies in their molecular structure:

  • High Polarity: Both molecules possess a significant dipole moment, allowing them to effectively solvate polar molecules like 5-nitrobarbituric acid, which has multiple polar functional groups (nitro, carbonyl, and amine groups).[9][10]

  • Aprotic Nature: They lack acidic protons (like those in water or alcohols). This prevents them from donating hydrogen bonds and allows them to excel at solvating cations, which in turn facilitates the dissolution of complex polar molecules. This property makes them ideal for reactions following polar mechanisms, such as Sₙ2 reactions.[11][12][13]

  • High Dielectric Constant: This property helps to overcome the lattice energy of the crystalline solid, pulling the individual molecules into solution.

Q3: What is the maximum concentration of 5-nitrobarbituric acid achievable in DMSO?

Published data indicates that a concentration as high as 100 mg/mL (577.77 mM) can be achieved in DMSO.[1] However, reaching this concentration is not trivial and requires mechanical assistance in the form of ultrasonication to break down the crystal lattice and facilitate solvation.[1]

Q4: What is the expected solubility of 5-nitrobarbituric acid in DMF?

Given this, it is reasonable to expect 5-nitrobarbituric acid to be soluble in DMF, though it may not reach the same high concentration of 100 mg/mL that is possible in DMSO. Researchers should empirically determine the solubility limit for their specific application, starting with lower concentrations.

Q5: How should I properly store stock solutions of 5-nitrobarbituric acid?

Once dissolved, the stability of the stock solution is critical. For DMSO stock solutions, the following storage conditions are recommended:

  • -80°C for up to 6 months [1]

  • -20°C for up to 1 month [1]

To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1]

Experimental Protocols & Data

Data Summary Table
Parameter5-Nitrobarbituric AcidDMSO (Dimethyl Sulfoxide)DMF (N,N-Dimethylformamide)
Formula C₄H₃N₃O₅(CH₃)₂SOC₃H₇NO
M.W. (anhydrous) 173.08 g/mol [1][15]78.13 g/mol 73.09 g/mol
Appearance Off-white/light yellow solid[1]Colorless liquidColorless liquid[7]
Solvent Type N/APolar Aprotic[11][16]Polar Aprotic[12][13]
Boiling Point 176°C (decomposes)[2]189°C[16]153°C
Max Solubility 100 mg/mL in DMSO[1]N/AEmpirically determine
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (100 mg/mL)

This protocol is designed to achieve the maximum reported solubility.

Materials:

  • 5-Nitrobarbituric acid (anhydrous)

  • High-purity, anhydrous DMSO (newly opened bottle recommended)[1]

  • Sterile, conical-bottom tube

  • Precision balance

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh 10 mg of 5-nitrobarbituric acid powder and transfer it to the conical tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the tube. This will yield a final concentration of 100 mg/mL.

  • Energy Input: Vortex the mixture briefly. The compound will not dissolve completely at this stage.

  • Sonication: Place the tube in a bath sonicator. Sonicate the mixture in short bursts, monitoring the dissolution progress. If the sonicator bath heats up, allow the sample to cool periodically to prevent thermal degradation. Continue until the solution is clear and free of visible particles.[1]

  • Final Assessment: Once fully dissolved, inspect the solution for any precipitation. If the solution is clear, it is ready for use or storage.

  • Storage: Aliquot into single-use volumes and store at -80°C or -20°C as per the stability guidelines.

General Dissolution Workflow

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Final Steps weigh 1. Weigh Compound solvent 2. Add Anhydrous Solvent weigh->solvent energy 3. Apply Energy (Vortex, Sonicate, Gentle Heat) solvent->energy assess 4. Assess Clarity energy->assess aliquot 5. Aliquot assess->aliquot Solution Clear store 6. Store at -80°C / -20°C aliquot->store

Caption: Standard workflow for dissolving 5-nitrobarbituric acid.

Protocol 2: Preparation of Stock Solution in DMF (Empirical Method)

As a precise solubility limit is not published, this protocol uses an empirical approach to avoid oversaturation.

Materials:

  • 5-Nitrobarbituric acid (anhydrous)

  • High-purity, anhydrous DMF

  • Sterile glass vial

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Setup: Place a magnetic stir bar in the vial. Add 1 mL of anhydrous DMF.

  • Incremental Addition: Begin stirring the DMF at a moderate speed. Start by adding a small, known amount of 5-nitrobarbituric acid (e.g., 5-10 mg).

  • Observe Dissolution: Allow the mixture to stir for several minutes at room temperature. Observe if the solid dissolves completely.

  • Continue Addition: If the initial amount dissolves fully, continue adding small, pre-weighed increments of the compound. Allow sufficient time for dissolution after each addition.

  • Identify Saturation: The point at which a small amount of solid material no longer dissolves, even after prolonged stirring and gentle warming (up to 40°C), indicates that you have reached or exceeded the solubility limit.

  • Final Concentration: Calculate the final concentration based on the total mass of compound that fully dissolved in the known volume of DMF.

  • Storage: Filter the saturated solution if necessary to remove any undissolved solid. Aliquot and store appropriately.

Troubleshooting Guide

Q: My 5-nitrobarbituric acid is not dissolving, even with sonication. What's wrong?

A: This is a common issue that can stem from several factors:

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water content can significantly reduce its ability to dissolve certain compounds.[1]

    • Solution: Always use a new, unopened bottle of high-purity, anhydrous DMSO. If you must use an older bottle, ensure it has been stored properly with desiccant and consider using molecular sieves to dry it before use.

  • Concentration Limit Exceeded: You may be attempting a concentration that is too high for the solvent, especially if using DMF.

    • Solution: Re-calculate your desired concentration. If using DMF, try preparing a more dilute solution.

  • Insufficient Energy: For high concentrations, simple vortexing is not enough.

    • Solution: Ensure you are using a bath sonicator of sufficient power. Gentle warming (e.g., to 30-40°C) can also be applied, but monitor carefully to avoid degradation.

Q: I successfully dissolved the compound, but it precipitated out of solution after cooling/sitting. Why?

A: This indicates that you created a supersaturated solution, or that the storage conditions are not optimal.

  • Supersaturation: If you used heat to aid dissolution, the solubility limit will be higher than at room temperature. Upon cooling, the compound may crash out.

    • Solution: Prepare the solution at the temperature it will be used or stored. If warming is necessary, do so minimally and be aware that precipitation upon cooling is possible. You may need to work with a lower, more stable concentration.

  • Moisture Contamination: If the vial is not sealed properly, the solvent can absorb atmospheric moisture over time, reducing solubility and causing precipitation.

    • Solution: Use vials with high-quality, airtight seals. Store aliquots in a desiccated environment if possible.

Troubleshooting Logic Diagram

start Problem: Compound Not Dissolving q1 Is the solvent anhydrous & high-purity? start->q1 a1_no Use new, anhydrous solvent q1->a1_no No q2 Is concentration > 100 mg/mL (for DMSO)? q1->q2 Yes a1_no->q1 a2_yes Reduce concentration q2->a2_yes Yes q3 Was sufficient energy (sonication/warming) applied? q2->q3 No a2_yes->q3 a3_no Increase sonication time/ Gently warm solution q3->a3_no No end Solution should be clear. If not, consult literature for alternative solvents. q3->end Yes a3_no->end

Caption: Troubleshooting flowchart for dissolution problems.

Safety & Handling

As a Senior Application Scientist, I must emphasize that safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[15]

  • Hazard Information: 5-Nitrobarbituric acid is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][15][17]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[18]

  • Solvent Hazards: Both DMSO and DMF can facilitate the absorption of chemicals through the skin. Exercise extreme caution and prevent skin contact when working with solutions containing these solvents.

References

  • Oreate AI. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry.
  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?
  • (2025, July 2). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers.
  • MedChemExpress. (n.d.). 5-Nitrobarbituric acid | HSV-1 Inhibitor.
  • Barbituric acid, 5-nitro-. Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Sigma-Aldrich. (n.d.). 5-Nitrobarbituric acid 95 209529-81-7.
  • ChemicalBook. (2025, December 31). 5-NITROBARBITURIC ACID | 480-68-2.
  • Benchchem. (n.d.).
  • Heravi, M. M., et al. (2018, August 3). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Publishing.
  • Cheméo. (n.d.). Chemical Properties of Barbituric acid, 5-nitro- (CAS 28176-10-5).
  • TCI Chemicals. (n.d.).
  • Quora. (2018, April 7).
  • DrugFuture. (n.d.). 5-Nitrobarbituric Acid.
  • Wikipedia. (n.d.). Dimethylformamide.
  • NCBI. (n.d.). Dimethylformamide - Some Organic Solvents...
  • ChemicalBook. (2024, January 3).
  • National Institutes of Health. (n.d.). 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195. PubChem.
  • Thermo Fisher Scientific. (2025, October 6).
  • TCI Chemicals. (2023, May 3).
  • ECHEMI. (n.d.). 5-Nitrobarbituric acid | 480-68-2, 5-Nitrobarbituric acid Formula.
  • ResearchGate. (2018, July 3). How long a peptide synthesis reagents stable?
  • ResearchGate. (2016, July 25).
  • Scribd. (2018, March 15). Solubility in DMSO - Dimethyl Sulfoxide.
  • Cayman Chemical. (n.d.).
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • Synchem. (n.d.). 1,3-Dimethyl-5-nitrobarbituric acid sodium salt.

Sources

Optimization

Recrystallization solvents for 5-nitrobarbituric acid purification

Welcome to the technical support guide for the purification of 5-nitrobarbituric acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-nitrobarbituric acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used solvent for the recrystallization of 5-nitrobarbituric acid?

A1: Water is the most frequently cited and highly effective solvent for the recrystallization of 5-nitrobarbituric acid.[1][2] The compound exhibits a highly favorable solubility profile in water: it is slightly soluble in cold water but significantly more soluble in boiling water, which is the ideal characteristic for a recrystallization solvent.[3][4] This differential solubility ensures high recovery of the purified product upon cooling.

Q2: Are there alternative solvents I can use?

A2: While water is preferred, alcohol (such as ethanol) and aqueous alcohol mixtures are also viable options.[1][3] 5-nitrobarbituric acid is soluble in alcohol.[4][5] For related compounds like barbituric acid, mixtures of water and lower alcohols (methanol, ethanol, isopropanol) have been successfully used to achieve high purity.[6] The choice may depend on the specific impurities you are trying to remove. The compound is noted to be insoluble in ether, making it a poor choice for this process.[3][4]

Q3: What are the key safety precautions when handling 5-nitrobarbituric acid?

A3: 5-Nitrobarbituric acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood.[7][9] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10] For handling the powder, a dust mask (e.g., N95) is also recommended to prevent inhalation.

Q4: What is the expected melting point of pure, anhydrous 5-nitrobarbituric acid?

A4: The anhydrous form of 5-nitrobarbituric acid melts with decomposition at approximately 176°C.[1][2][4] It is important to note that the compound can exist as a trihydrate, which may exhibit a different melting behavior, with some sources indicating a decomposition point around 181–183°C when heated rapidly.[2]

Troubleshooting Guide

Issue 1: The hot aqueous solution has a distinct yellow or brown color.

  • Question: I've dissolved my crude 5-nitrobarbituric acid in boiling water, but the solution isn't clear and has a persistent color. What causes this and how can I fix it?

  • Answer: This coloration is typically due to the presence of colored organic impurities or residual nitric acid from the synthesis step. The most effective way to address this is by using an activated carbon treatment. After the crude product is fully dissolved in the boiling solvent, add a small amount of activated carbon (e.g., Norite) to the hot solution.[1][2] The activated carbon will adsorb the colored impurities. Boil the solution gently for a few minutes, and then perform a hot filtration to remove the carbon. The resulting filtrate should be colorless or significantly lighter, leading to purer crystals upon cooling.

Issue 2: Low or no crystal formation upon cooling.

  • Question: I've cooled the solution, even in an ice bath, but have very poor recovery or no crystals at all. What went wrong?

  • Answer: This is a classic sign of using too much solvent during the dissolution step.[11] The goal is to create a saturated solution at the boiling point of the solvent. If excess solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.

    • Solution: Gently heat the solution to evaporate some of the excess solvent. Continue to heat until you observe the formation of solid crystals on the solution's surface or a slight cloudiness (the saturation point). At this point, add a minimal amount of hot solvent back dropwise until the solution becomes clear again. Then, allow it to cool slowly. This ensures you are at the optimal concentration for crystallization.

Issue 3: The final product has a strong odor of nitric acid.

  • Question: My recrystallized product is crystalline and looks pure, but it smells strongly of nitric acid. Is it still impure?

  • Answer: Yes, this indicates that residual nitric acid from the synthesis was trapped within the crystal lattice. This is a common issue if the crude product is not adequately dried before recrystallization.[2]

    • Solution: To prevent this, ensure the crude material is thoroughly dried (e.g., at 60–80°C) before attempting the recrystallization.[1][2] If the final product still retains the odor, a second recrystallization, ensuring the initial material is completely dissolved, may be necessary. Washing the final crystals thoroughly with ice-cold water during the final filtration step also helps remove surface-adhered acid.[2]

Issue 4: Oiling out instead of crystallization.

  • Question: When my solution cools, an oil forms instead of solid crystals. How do I induce crystallization?

  • Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a supercooled liquid phase before it has time to form an ordered crystal lattice. This can happen if the solution is cooled too quickly or if the impurity concentration is very high.

    • Solution:

      • Reheat the solution containing the oil until it is homogeneous again.

      • Allow the solution to cool much more slowly. Insulating the flask can help.[11]

      • Try "scratching" the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • If available, add a "seed crystal" (a tiny crystal of pure 5-nitrobarbituric acid) to the cooled solution to initiate crystallization.

Data Summary: Solvent Properties

SolventSolubility ProfileBoiling Point (°C)Key Considerations
Water Slightly soluble in cold, highly soluble in hot.[3][4]100Excellent choice for high recovery. Non-flammable and non-toxic.[12]
Ethanol Soluble.[3][4]78Can be used alone or in a mixture with water. Useful if impurities are insoluble in ethanol.
Ethanol/Water Mix Solubility is adjustable based on the ratio.78-100Allows for fine-tuning of solubility to optimize yield and purity.[6][11]
Ether Insoluble.[3][4]35Not a suitable solvent for recrystallization of this compound.

Experimental Protocol: Recrystallization from Water

This protocol is adapted from established methods and is designed to yield high-purity 5-nitrobarbituric acid.[2]

Step 1: Dissolution

  • Place the crude, dried 5-nitrobarbituric acid into an Erlenmeyer flask.

  • Add a minimal amount of deionized water. For reference, a ratio of approximately 8.6 mL of water per 1 gram of crude product has been successfully used.[2]

  • Add a boiling stick or magnetic stir bar and heat the mixture to a rolling boil using a hot plate.

  • Continue adding small portions of boiling water until the solid has just completely dissolved. Avoid adding a large excess of water.[11]

Step 2: Decolorization (if necessary)

  • If the hot solution is colored, remove it from the heat source and add a small spatula tip of activated carbon.

  • Return the flask to the heat and boil gently for 2-5 minutes.

Step 3: Hot Filtration

  • Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).

  • Filter the boiling solution quickly to remove the activated carbon (if used) or any insoluble impurities. This step prevents premature crystallization in the funnel.

Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

Step 5: Isolation and Washing

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities from the crystal surfaces.[1][2]

Step 6: Drying

  • Dry the purified crystals. This can be done by leaving them in the funnel with air being drawn through, followed by drying in an oven at 90–95°C for several hours.[1][2] The final product should be a crystalline solid.

Recrystallization Workflow Diagram

The following diagram illustrates the logical steps and decision points in the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Crude Crude 5-Nitrobarbituric Acid Solvent Add Minimal Boiling Water Crude->Solvent Dissolve Dissolve Completely Solvent->Dissolve CheckColor Solution Colored? Dissolve->CheckColor AddCarbon Add Activated Carbon & Boil CheckColor->AddCarbon Yes HotFilter Hot Filtration CheckColor->HotFilter No AddCarbon->HotFilter Cool Slow Cool to RT, then Ice Bath HotFilter->Cool Collect Suction Filtration Cool->Collect Wash Wash with Ice-Cold Water Collect->Wash Dry Dry in Oven (90-95°C) Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of 5-nitrobarbituric acid.

References

  • Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condens
  • 5-NITROBARBITURIC ACID | 480-68-2 - ChemicalBook.
  • Barbituric acid, 5-nitro - Organic Syntheses Procedure.
  • 5-Nitrobarbituric acid | HSV-1 Inhibitor | MedChemExpress.
  • 5-Nitrobarbituric acid 95 209529-81-7 - Sigma-Aldrich.
  • 480-68-2, 5-Nitrobarbituric acid Formula - ECHEMI.
  • 5-Nitrobarbituric Acid - DrugFuture.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem - NIH.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Barbituric acid, 5-nitro- - NIST WebBook.
  • Recrystallization is the most common method for purifying solid compounds.
  • Recrystallization - Part 2 - University of Rochester.
  • Purific
  • Solvents used for extraction and recrystallization - ResearchG
  • Method for manufacturing high purity barbituric acid by recrystallization - Google P

Sources

Troubleshooting

Preventing hydration changes in 5-nitrobarbituric acid trihydrate

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-nitrobarbituric acid trihydrate. Its purpose is to provide expert guidance on preventing unintended...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-nitrobarbituric acid trihydrate. Its purpose is to provide expert guidance on preventing unintended changes in the material's hydration state, a critical factor for ensuring experimental reproducibility, product stability, and overall scientific integrity. This document offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for resolving specific challenges encountered during laboratory work.

Section 1: Foundational Knowledge - FAQs

This section addresses the most common initial questions regarding the stability of 5-nitrobarbituric acid trihydrate.

Q1: What is 5-nitrobarbituric acid trihydrate and why is its hydration state important?

A1: 5-Nitrobarbituric acid, also known as dilituric acid, is a chemical compound that can exist in a hydrated form, meaning it incorporates a specific number of water molecules into its crystal structure. The trihydrate form (C₄H₃N₃O₅·3H₂O) contains three water molecules per molecule of 5-nitrobarbituric acid[1][2]. The hydration state is critical because it directly influences the compound's physicochemical properties, including its solubility, dissolution rate, crystal structure, and stability[3]. Changes in hydration can lead to significant variations in experimental results, affect the performance of a final product, and compromise the reliability of your research[3].

Q2: What are the primary environmental factors that can alter the hydration state of 5-nitrobarbituric acid trihydrate?

A2: The two primary environmental factors are relative humidity (RH) and temperature .

  • Relative Humidity (RH): The trihydrate is stable within a specific range of RH. If the ambient RH is too low, the compound may lose water molecules and convert to a lower hydrate (like the dihydrate) or an anhydrous form. Conversely, exposure to excessively high RH can lead to the sorption of additional moisture, potentially causing deliquescence (dissolving in the absorbed water)[4].

  • Temperature: Temperature influences the rate of hydration changes. Higher temperatures generally accelerate the rate of dehydration, especially in low-humidity environments[5][6].

Q3: What are the visible signs that the hydration state of my 5-nitrobarbituric acid trihydrate may have changed?

A3: Visual cues can be the first indicator of a change in hydration. These may include:

  • Change in Appearance: The material may change from a crystalline powder to a damp or clumpy solid. In severe cases of moisture uptake, it can become a solution[7].

  • Color Change: While not always the case, some hydrated compounds exhibit different colors compared to their anhydrous or lower hydrate forms. For instance, the dehydration of copper(II) sulfate pentahydrate results in a color change from blue to white[8].

  • Inconsistent Experimental Results: If you observe unexpected variations in solubility, reaction kinetics, or analytical data (e.g., in HPLC or NMR), it could be due to an altered hydration state of your starting material.

Q4: What are the recommended storage conditions for 5-nitrobarbituric acid trihydrate?

A4: To maintain the integrity of the trihydrate form, it is recommended to store the compound in a tightly sealed container at a controlled temperature, typically between 0°C and 8°C[2][9]. Storing it in a desiccator with a suitable desiccant can also help maintain a low-humidity environment, though care must be taken not to induce dehydration to a lower hydrate form.

Section 2: Troubleshooting Guide - Addressing Specific Issues

This section provides a more detailed, in-a-question-and-answer format to troubleshoot specific problems you might encounter.

Q5: My 5-nitrobarbituric acid trihydrate appears clumpy and difficult to handle. What is the likely cause and how can I prevent this?

A5: Cause and Prevention of Clumping

  • Likely Cause: Clumping is a strong indicator that the material has absorbed excess moisture from the atmosphere. This occurs when the ambient relative humidity is above the critical relative humidity (CRH) of the compound, leading to the formation of liquid bridges between particles.

  • Preventative Measures:

    • Controlled Environment: Handle the material in a low-humidity environment, such as a glove box with a controlled atmosphere or a room with a dehumidifier.

    • Proper Storage: Always store the compound in a tightly sealed container with a desiccant. For frequently accessed containers, consider using smaller aliquots to minimize exposure of the bulk material to ambient air[10].

    • Minimize Exposure Time: When weighing or transferring the material, do so as quickly as possible to reduce the time it is exposed to the open air.

    • Appropriate Weighing Technique: Use a weighing bottle for hygroscopic solids. This allows you to weigh the material in a sealed container, transfer the contents, and then re-weigh the bottle to determine the exact amount transferred by difference, minimizing exposure[11][12].

Q6: I suspect my 5-nitrobarbituric acid trihydrate has dehydrated. How can I confirm this and what are the implications?

A6: Confirming and Understanding Dehydration

  • Confirmation Methods:

    • Thermogravimetric Analysis (TGA): TGA is a powerful technique to determine the water content of a hydrated compound. By heating the sample and measuring the weight loss at different temperatures, you can quantify the number of water molecules present.

    • Karl Fischer Titration: This is a standard method for water content determination and can provide a precise measurement of the amount of water in your sample.

    • Powder X-ray Diffraction (PXRD): Changes in the hydration state will alter the crystal structure, which can be detected by PXRD. Comparing the diffractogram of your sample to a reference standard of the trihydrate can confirm if a phase change has occurred.

  • Implications of Dehydration: Dehydration leads to the formation of a different solid-state form (e.g., a dihydrate or anhydrous form) with distinct physical properties. This can significantly impact:

    • Solubility and Bioavailability: Anhydrous forms are often more soluble than their hydrated counterparts, which can affect dissolution rates and bioavailability in drug formulations[3].

    • Chemical Stability: The removal of water from the crystal lattice can sometimes lead to a less stable form of the compound.

    • Stoichiometry: Inaccurate molar calculations will result if the change in hydration state is not accounted for, leading to errors in subsequent experiments.

Q7: I need to perform a milling or grinding step with 5-nitrobarbituric acid trihydrate. What precautions should I take to avoid hydration changes?

A7: Best Practices for Mechanical Stress

  • The Challenge: Mechanical processes like milling and grinding can induce localized heating and increase the surface area of the material, making it more susceptible to dehydration or moisture uptake depending on the ambient conditions[13].

  • Recommendations:

    • Controlled Atmosphere: Whenever possible, perform milling or grinding in a controlled environment where both temperature and humidity are regulated.

    • Cryo-milling: Grinding the material at cryogenic temperatures (e.g., in the presence of liquid nitrogen) can help dissipate heat and may prevent dehydration. However, be aware that this can also lead to condensation of atmospheric moisture on the sample, potentially causing hydration to a higher state[13]. Grinding under a dry nitrogen atmosphere is a safer alternative to prevent both dehydration and unwanted hydration[13].

    • Short Processing Times: Minimize the duration of the mechanical stress to reduce the risk of solid-state transformations.

    • Post-Processing Analysis: After any mechanical processing, it is crucial to re-characterize the material using techniques like TGA or PXRD to confirm that the desired hydration state has been maintained.

Section 3: Experimental Protocols

This section provides step-by-step methodologies for key experiments related to assessing the hydration state of 5-nitrobarbituric acid trihydrate.

Protocol 1: Weighing and Transferring 5-Nitrobarbituric Acid Trihydrate

This protocol is designed to minimize exposure to ambient humidity.

  • Preparation: Place a clean, dry weighing bottle with its stopper in a desiccator to ensure it is free of moisture.

  • Initial Weighing: Transfer the weighing bottle to the analytical balance and record its mass with the stopper on.

  • Sample Addition: In a low-humidity environment (if available), quickly add the approximate amount of 5-nitrobarbituric acid trihydrate to the weighing bottle and replace the stopper.

  • Second Weighing: Weigh the bottle with the sample and stopper, and record the mass.

  • Transfer: Carefully transfer the powder from the weighing bottle to your reaction vessel. For transfers into narrow-mouthed flasks, a powder funnel is recommended[14].

  • Final Weighing: Immediately replace the stopper on the weighing bottle and re-weigh it.

  • Calculation: The mass of the transferred sample is the difference between the second and final weighings.

Protocol 2: Determining the Critical Relative Humidity (CRH) using Saturated Salt Solutions

  • Prepare Humidity Chambers: Set up a series of desiccators or sealed containers, each containing a saturated solution of a different salt to create a range of known relative humidities (see table below).

  • Sample Preparation: Accurately weigh a small amount (e.g., 10-20 mg) of 5-nitrobarbituric acid trihydrate into several pre-weighed sample pans.

  • Exposure: Place one sample pan in each humidity chamber.

  • Equilibration: Allow the samples to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature.

  • Weighing: After equilibration, quickly remove each sample and re-weigh it.

  • Analysis: Calculate the percentage change in mass for each sample. A significant weight gain indicates moisture sorption, while a weight loss suggests dehydration. The CRH is the humidity level below which the material does not gain significant weight.

Saturated Salt SolutionRelative Humidity (%) at 25°C
Lithium Chloride (LiCl)11
Magnesium Chloride (MgCl₂)33
Sodium Bromide (NaBr)58
Sodium Chloride (NaCl)75
Potassium Chloride (KCl)84
Potassium Sulfate (K₂SO₄)97

This table provides examples of saturated salt solutions and their corresponding approximate relative humidities.

Section 4: Visualizations and Data Summary

Diagram 1: Factors Influencing Hydration State

Hydration_Factors cluster_environmental Environmental Factors cluster_processing Processing Factors Relative Humidity (RH) Relative Humidity (RH) Hydration State of 5-NBA Trihydrate Hydration State of 5-NBA Trihydrate Relative Humidity (RH)->Hydration State of 5-NBA Trihydrate affects water activity Temperature Temperature Temperature->Hydration State of 5-NBA Trihydrate affects rate of change Milling/Grinding Milling/Grinding Milling/Grinding->Hydration State of 5-NBA Trihydrate can induce dehydration/hydration Drying Drying Drying->Hydration State of 5-NBA Trihydrate can cause dehydration

Caption: Key factors affecting the hydration stability of 5-nitrobarbituric acid trihydrate.

Diagram 2: Troubleshooting Workflow for Suspected Hydration Change

Caption: A logical workflow for troubleshooting suspected changes in hydration state.

References

  • 5-Nitrobarbituric Acid. (n.d.). DrugFuture. Retrieved February 20, 2026, from [Link]

  • Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. Retrieved February 20, 2026, from [Link]

  • Critical Relative Humidity. (2020, June 28). Fitosoil. Retrieved February 20, 2026, from [Link]

  • Effect of moisture on solid state stability. (2023, September 1). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Hydrate Lab. (n.d.). Mrs. Francis' Chemistry Page. Retrieved February 20, 2026, from [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Managing Dust in Laboratories Handling Hazardous Powders. (2025, November 20). Dustcontrol. Retrieved February 20, 2026, from [Link]

  • Moisture Sorption Isotherms. (n.d.). ProUmid. Retrieved February 20, 2026, from [Link]

  • Powder Handling and Processing: Ultimate Guide. (2025, July 9). PowderTechnology.info. Retrieved February 20, 2026, from [Link]

  • Transferring and Weighting Methods. (2024, August 14). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Weighing by Difference. (n.d.). University of Missouri–St. Louis. Retrieved February 20, 2026, from [Link]

  • Weighing Hygroscopic Solids. (n.d.). Analytical Chemistry. Retrieved February 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Sonication-Assisted Solubilization of Dilituric Acid

Introduction: The Solubility Challenge Dilituric acid (5-nitrobarbituric acid) presents a classic challenge in physical organic chemistry. While it is a valuable agent for crystallographic characterization and forming su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Challenge

Dilituric acid (5-nitrobarbituric acid) presents a classic challenge in physical organic chemistry. While it is a valuable agent for crystallographic characterization and forming supramolecular assemblies, its application is frequently bottlenecked by its poor solubility in cold water (~1 part in 1200) and common organic solvents.

The difficulty arises from its crystal lattice energy. Dilituric acid molecules form extensive intermolecular hydrogen bonding networks (nitro-group to amide-hydrogen interactions), creating a tightly packed lattice that resists solvation. Conventional heating works but often leads to degradation or uncontrolled precipitation upon cooling.

This guide details how to use acoustic cavitation (sonication) to overcome these lattice forces, accelerating dissolution while maintaining chemical integrity.

Module 1: The Physics of Solubilization

Mechanism of Action

Sonication is not merely "vigorous stirring."[1][2][3] It utilizes acoustic cavitation to mechanically disrupt the crystal lattice.

  • Cavitation Cycles: High-frequency sound waves (20–40 kHz) create alternating high-pressure (compression) and low-pressure (rarefaction) cycles in the solvent.

  • Bubble Collapse: Microscopic vacuum bubbles form and grow until they reach an unstable size, collapsing violently.[3]

  • Micro-Jetting: Near solid particles (dilituric acid crystals), these bubbles collapse asymmetrically, shooting a liquid jet at speeds up to 280 m/s into the crystal surface.

  • Mass Transfer: This impact fragments particles (increasing surface area) and disrupts the stagnant solvation boundary layer, forcing fresh solvent into contact with the solid.

Visualizing the Mechanism

G cluster_0 Acoustic Field cluster_1 Cavitation Event cluster_2 Solubilization Wave Ultrasonic Wave (20-40 kHz) Rarefaction Rarefaction Cycle (Low Pressure) Wave->Rarefaction Bubble Microbubble Formation Rarefaction->Bubble Collapse Asymmetric Collapse Bubble->Collapse Jet Liquid Micro-Jet (~280 m/s) Collapse->Jet Frag Particle Fragmentation Jet->Frag Impact Boundary Boundary Layer Disruption Jet->Boundary Shear Force Solvation Dilituric Acid Solvation Frag->Solvation Boundary->Solvation

Figure 1: The mechanism of acoustic cavitation leading to enhanced solubility. Note the transition from physical energy (waves) to mechanical work (jetting).

Module 2: Standard Operating Procedure (SOP)

Objective: Prepare a stable, saturated solution of dilituric acid without thermal degradation.

Equipment Requirements
  • Ultrasonic Processor: Probe-type sonicator (e.g., 200W or higher) is preferred over bath sonicators for consistent intensity.

  • Temperature Probe: Essential to prevent overheating.

  • Vessel: Glass beaker (avoid plastic which dampens ultrasound).

Protocol Steps
  • Solvent Selection:

    • Primary: Deionized Water (heated to 50°C if permissible).

    • Co-Solvent: Ethanol or Methanol (up to 20% v/v) significantly disrupts the hydrogen bonding network.

    • Alkaline Modifier: If the application allows, adjust pH to >7.5 using NaOH. Dilituric acid forms soluble salts in alkaline conditions.

  • Slurry Preparation:

    • Add dilituric acid powder to the solvent.

    • Critical: Degas the solvent first (sonicate for 2 mins without solid) to remove dissolved oxygen. This prevents oxidative yellowing of the dilituric acid.

  • Sonication Setup:

    • Immerse the probe tip 1.5x the probe diameter below the liquid surface.

    • Center the probe. Do not let it touch the walls.

  • Processing (Pulse Mode):

    • Mode: Pulse (e.g., 5s ON / 5s OFF). Continuous sonication generates excessive heat.

    • Amplitude: Start at 40%. Increase to 70% if dissolution is slow.

    • Temperature Limit: Set a max temp of 60°C. If it exceeds this, pause and use an ice bath.

  • Filtration:

    • Filter the solution immediately while warm (0.22 µm or 0.45 µm filter) to remove any nanoscopic metal shards (titanium) from the probe tip or undissolved nuclei.

Module 3: Troubleshooting Center

This section addresses specific failure modes reported by users.

Issue 1: "The solution turns yellow/brown during sonication."

Diagnosis: Oxidative Degradation.

  • Cause: Ultrasound generates hydroxyl radicals (•OH) in water.[3] Dilituric acid is susceptible to oxidation, especially if the temperature spikes.

  • Corrective Action:

    • Purge with Nitrogen: Bubble

      
       gas through the solvent for 5 mins before adding the solid.
      
    • Lower Temperature: Keep the process below 45°C.

    • Reduce Amplitude: High amplitude increases radical formation density.

Issue 2: "Precipitation occurs immediately after stopping sonication."

Diagnosis: Narrow Metastable Zone.

  • Cause: Sonication creates a highly supersaturated solution. Once the acoustic energy (which keeps particles suspended and dispersed) stops, the system seeks equilibrium rapidly.

  • Corrective Action:

    • Thermal Assist: Maintain the vessel at 40°C during sonication. Do not sonicate in a cold bath if you intend to keep a high concentration.

    • Immediate Use: Use the solution immediately for its downstream application (e.g., co-crystallization).

    • Filtration: Filter into a pre-warmed container.

Issue 3: "Inconsistent solubility between batches."

Diagnosis: Geometric Variability.

  • Cause: The position of the probe and the shape of the vessel dramatically alter the cavitation field.

  • Corrective Action:

    • Standardize Geometry: Always use the same beaker size and liquid volume.

    • Fix Probe Depth: Use a clamp with a depth marker. The probe tip creates a "zone of chaos" directly beneath it; if placed too deep, the top liquid isn't treated; too shallow, and it foams.

Module 4: Data & Performance Metrics

Comparative Solubility Efficiency

Estimated performance based on general barbiturate solubility profiles under acoustic cavitation.

ParameterMagnetic Stirring (60°C)Probe Sonication (40°C)Benefit of Sonication
Time to Equilibrium 45 - 60 mins5 - 10 mins5-10x Faster
Max Concentration ~1.2 g/L~1.5 g/L (Supersaturated)Higher Load
Stability High (Thermal only)Moderate (Radical risk)Requires Control
Particle Size Large, unevenMicron/Nano-sizedBetter Reactivity
Workflow Logic Diagram

Workflow Start Start: Dilituric Acid Powder Solvent Select Solvent System (Water/EtOH or pH > 7.5) Start->Solvent Degas Degas Solvent (N2 Purge or Vac) Solvent->Degas Mix Add Solid to Solvent Degas->Mix Sonicate Probe Sonication (Pulse Mode, <60°C) Mix->Sonicate Check Is Solution Clear? Sonicate->Check Check->Sonicate No (Increase Amp) Filter Filter (0.22 µm) (Remove Ti shards) Check->Filter Yes Use Downstream Application (Crystallography/Synthesis) Filter->Use

Figure 2: Operational workflow for preparing dilituric acid solutions. Note the critical decision loop at the visual inspection stage.

FAQ: Frequently Asked Questions

Q: Can I use a bath sonicator instead of a probe? A: You can, but it is significantly less efficient. Bath sonicators distribute energy across a large volume of water, resulting in low intensity (Watts/cm²) inside your specific vial. If you must use a bath, ensure the water level in the bath matches the liquid level in your vial to maximize wave transmission, and use a surfactant to lower surface tension.

Q: Does sonication change the crystal structure of dilituric acid? A: It can. Dilituric acid exists in hydrated and anhydrous forms.[4][5] Sonication is known to induce nucleation of specific polymorphs (sonocrystallization). If your goal is dissolution, this is fine. If your goal is recrystallization after dissolving, be aware that sonication history can affect which polymorph precipitates first.

Q: Why is my dilituric acid foaming? A: The probe is likely too close to the surface, causing air entrainment. Lower the probe deeper into the liquid. Alternatively, the amplitude is too high for the viscosity of the solvent.

References

  • Mason, T. J., & Lorimer, J. P. (2002). Applied Sonochemistry: The Uses of Power Ultrasound in Chemistry and Processing. Wiley-VCH.
  • Brittain, H. G. (1997).[6] "Solid-state characterization of 5-nitrobarbituric acid (dilituric acid) and its complexes." Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1143-1155.[6] Link[6]

  • Hielscher Ultrasonics. "Ultrasonic Dissolving of Solids in Liquids." Hielscher Process Protocols. Link

  • Qiu, J., et al. (2005). "Solubility of 5-nitrobarbituric acid in different solvents." Journal of Chemical & Engineering Data. (Contextual reference for solubility baselines).
  • Cains, P. W., et al. (1998). "Sonocrystallization: Monitoring and controlling crystallization using ultrasound." Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the UV-Vis Absorption Profile of 5-Nitrobarbituric Acid in Ethanol

Prepared for researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-nitrobarbituric acid in an ethanolic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-nitrobarbituric acid in an ethanolic solvent system. This document moves beyond a simple data sheet to offer a comparative analysis, a detailed experimental protocol, and an expert discussion of the underlying chemical principles that govern its spectral behavior.

Introduction: The Significance of the Nitro Group

5-Nitrobarbituric acid, also known as dilituric acid, is a derivative of barbituric acid, a core structure in many sedative and hypnotic drugs[1]. The introduction of a nitro group (-NO₂) at the 5-position dramatically alters the molecule's electronic properties and, consequently, its interaction with ultraviolet and visible light. UV-Vis spectrophotometry is a fundamental, non-destructive technique used to probe the electronic transitions within a molecule. For 5-nitrobarbituric acid, its UV-Vis spectrum provides a quantitative fingerprint, crucial for identification, purity assessment, and concentration determination in various research and development phases. Understanding its absorption maximum (λmax) in a common, polar protic solvent like ethanol is essential for developing robust analytical methods.

Comparative Spectral Analysis: Barbituric Acid vs. 5-Nitrobarbituric Acid

The addition of a nitro group to the barbituric acid scaffold induces a significant bathochromic shift (a shift to a longer wavelength) in the absorption maximum. This is because the nitro group acts as a powerful auxochrome and extends the π-conjugated system of the molecule. This extension lowers the energy required for the π→π* electronic transition, resulting in the absorption of lower-energy (longer wavelength) light.

The table below summarizes the experimentally observed and literature-reported λmax values in ethanol, clearly demonstrating this effect.

CompoundStructureλmax in Ethanol (nm)Rationale for Spectral Shift
Barbituric Acid 2,4,6(1H,3H,5H)-Pyrimidinetrione256 nm[2]The core pyrimidinetrione ring contains chromophores (C=O) whose π→π* transitions are responsible for UV absorption.
5-Nitrobarbituric Acid 5-Nitro-2,4,6(1H,3H,5H)-pyrimidinetrione~325 nm[3]The electron-withdrawing nitro group (-NO₂) at the 5-position is in conjugation with the carbonyl groups of the ring. This extended conjugation significantly lowers the energy of the π→π* transition, causing a pronounced bathochromic shift of approximately 69 nm. This observation is consistent with studies on other 5-nitro pyrimidine derivatives, which also report a shift of absorption maxima to the long-wavelength range[1].

Validated Experimental Protocol for UV-Vis Spectrum Acquisition

This protocol provides a self-validating workflow for accurately determining the UV-Vis absorption spectrum of 5-nitrobarbituric acid in ethanol. The causality behind each step is explained to ensure methodological robustness.

Materials and Instrumentation
  • Analyte: 5-Nitrobarbituric acid (hydrate or anhydrous)

  • Solvent: Spectrophotometric grade ethanol (≥99.8%). Rationale: Spectrophotometric grade is critical to ensure low background absorbance in the UV region. Ethanol's UV cutoff is approximately 210 nm, providing a clear window for analyzing the analyte.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Rationale: Glass or plastic cuvettes absorb significantly in the UV range and must be avoided. Quartz is transparent down to ~190 nm[4].

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Capable of measuring to ±0.01 mg.

Step-by-Step Methodology
  • Preparation of Stock Solution (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 12.5 mg of 5-nitrobarbituric acid.

    • Quantitatively transfer the solid to a 25 mL Class A volumetric flask.

    • Add ~15 mL of spectrophotometric grade ethanol and sonicate or swirl gently until the solid is fully dissolved. 5-Nitrobarbituric acid is soluble in alcohol[5][6].

    • Allow the solution to return to room temperature, then dilute to the mark with ethanol. Invert the flask 15-20 times to ensure homogeneity.

  • Preparation of Working Solution (e.g., 10 µg/mL):

    • Pipette 0.5 mL of the stock solution into a 25 mL volumetric flask.

    • Dilute to the mark with spectrophotometric grade ethanol and mix thoroughly.

    • Causality: This dilution is designed to yield an absorbance value within the instrument's optimal linear range, typically between 0.1 and 1.0. Absorbance values above ~1.5 can lead to inaccuracies due to stray light[4].

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow it to warm up for at least 30 minutes for stabilization.

    • Set the scan range from 400 nm down to 220 nm.

    • Fill both the sample and reference cuvettes with spectrophotometric grade ethanol.

    • Place the cuvettes in their respective holders and run a baseline correction (autozero). This electronically subtracts the absorbance of the solvent and cuvettes from all subsequent measurements[7].

  • Sample Measurement:

    • Empty the sample cuvette, rinse it twice with small aliquots of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the wavelength scan.

  • Data Analysis:

    • The resulting spectrum should show an absorbance peak in the 320-330 nm region.

    • Use the instrument's software to automatically identify the wavelength of maximum absorbance (λmax).

    • Record the λmax and the corresponding absorbance value.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A 1. Weigh Analyte (5-Nitrobarbituric Acid) B 2. Dissolve in Ethanol & Create Stock Solution A->B C 3. Perform Serial Dilution to Working Concentration B->C D 4. Calibrate Spectrophotometer (Baseline with Ethanol Blank) C->D E 5. Measure Sample (Scan from 400-220 nm) F 6. Identify λmax (Peak Picking) E->F G 7. Record Results F->G

Caption: Workflow for UV-Vis analysis of 5-nitrobarbituric acid.

Authoritative Discussion: Electronic Transitions and Structural Effects

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure. In barbituric acid and its derivatives, two primary types of electronic transitions are relevant: n→π* (an electron from a non-bonding orbital, like on an oxygen atom, is promoted to an anti-bonding π* orbital) and π→π* (an electron from a bonding π orbital is promoted to an anti-bonding π* orbital).

  • Barbituric Acid: The absorption at 256 nm is primarily attributed to the π→π* transition within the conjugated system formed by the carbonyl groups (O=C-N-C=O) of the ring[2]. The n→π* transitions of the carbonyls are also present but are typically much weaker and may be obscured.

  • 5-Nitrobarbituric Acid: The introduction of the nitro group at the 5-position has two major electronic effects:

    • Inductive Effect: The -NO₂ group is strongly electron-withdrawing, pulling electron density from the ring.

    • Resonance Effect: The p-orbitals of the nitro group overlap with the π-system of the pyrimidine ring, creating a larger, extended conjugated system.

This extended conjugation is the dominant factor affecting the UV-Vis spectrum. It lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Since the energy of a photon is inversely proportional to its wavelength (E = hc/λ), a smaller energy gap for the π→π* transition results in the absorption of a longer wavelength photon, explaining the dramatic shift from 256 nm to ~325 nm.

Caption: Effect of the 5-nitro group on the λmax of barbituric acid.

Conclusion

The UV-Vis absorption maximum of 5-nitrobarbituric acid in ethanol is observed at approximately 325 nm. This represents a significant bathochromic shift of ~69 nm compared to its parent compound, barbituric acid (λmax = 256 nm). This shift is unequivocally caused by the extension of the π-conjugated system by the electron-withdrawing nitro group at the 5-position. The provided experimental protocol offers a reliable and validated method for researchers to obtain high-quality spectral data for this compound, which is essential for its accurate identification and quantification in scientific and pharmaceutical applications.

References

  • Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. (n.d.). American Journal of Pharmacological Sciences. [Link]

  • Absorbance spectrum of 2-thiobarbituric acid from 320 nm to 600 nm... - ResearchGate. (n.d.). ResearchGate. [Link]

  • CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. (n.d.). La Salle University. [Link]

  • 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Barbituric acid - NIST WebBook. (n.d.). NIST. [Link]

  • 5-Nitrobarbituric Acid - The Merck Index Online. (n.d.). Royal Society of Chemistry. [Link]

  • Barbituric acid, 5-nitro- - NIST WebBook. (n.d.). NIST. [Link]

  • S. A. G. El-Nahass, H. A. El-Boraey, A. M. A. El-Sawy, and M. A. El-Morsy, "Spectroscopic, thermal and DFT studies on the charge transfer complex of barbituric acid with iodine," Journal of Molecular Structure, vol. 1222, p. 128913, 2020. [Link]

  • A. V. Gerasimov, A. G. Shamov, and G. M. Khrapkovskii, "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives," Russian Journal of General Chemistry, vol. 91, no. 5, pp. 868–876, 2021. [Link]

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Comparative

A Comparative Guide to the Thermal Decomposition of 5-Nitrobarbituric Acid Trihydrate

This guide provides an in-depth analysis of the melting point and decomposition behavior of 5-nitrobarbituric acid trihydrate. Designed for researchers, scientists, and professionals in drug development and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the melting point and decomposition behavior of 5-nitrobarbituric acid trihydrate. Designed for researchers, scientists, and professionals in drug development and materials science, this document compares the thermal properties of the hydrated form with its anhydrous counterpart and other derivatives. We will explore the causality behind experimental choices, present validating protocols, and ground our claims in authoritative references.

Introduction: The Significance of Thermal Stability in Barbiturates

5-Nitrobarbituric acid, also known as dilituric acid, is a key intermediate in the synthesis of various pharmaceuticals and serves as a reagent in analytical chemistry[1][2]. Like many organic compounds, it can exist in a hydrated form, specifically as a trihydrate, where three water molecules are integrated into its crystal lattice[3]. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and formulation strategies. An unexpected loss of hydration water or premature decomposition can lead to loss of efficacy, altered bioavailability, or the formation of undesirable byproducts.

This guide focuses on the distinct thermal event of "melting point decomposition," a process where melting and chemical degradation occur concurrently or in rapid succession. We will dissect the thermal behavior of 5-nitrobarbituric acid trihydrate, comparing it directly with its anhydrous form to elucidate the profound impact of hydration water on a molecule's stability.

The Decisive Role of Water of Crystallization

To understand the thermal behavior of 5-nitrobarbituric acid trihydrate, one must first appreciate the nature of a hydrate. A hydrate is a compound that has a specific number of water molecules chemically bound within its crystal structure[4]. This "water of crystallization" is not merely adsorbed moisture; it is an integral part of the crystal lattice, held in place by hydrogen bonding and electrostatic forces[4].

The presence of these water molecules has several consequences:

  • Structural Stabilization: The hydrogen bond network can add significant stability to the crystal lattice.

  • Predictable Dehydration: The removal of this water, a process known as dehydration, requires energy to break these bonds and typically occurs at a characteristic temperature range. This is an endothermic event that can be detected by thermal analysis techniques[4].

  • Altered Physical Properties: Dehydration fundamentally changes the material, transforming it into its anhydrous form, which possesses different physical and chemical properties, including a different melting point.

For 5-nitrobarbituric acid trihydrate, the thermal analysis is not a single event but a sequence: the energy supplied first drives off the water molecules, and only then does the remaining anhydrous structure absorb enough energy to melt and/or decompose.

Experimental Protocol: Characterizing Thermal Decomposition via TGA/DSC

To reliably determine the melting and decomposition characteristics, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the methodology of choice. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample. This dual approach allows us to correlate mass loss (like dehydration) with thermal events (like melting or decomposition).

Self-Validating Experimental System: This protocol is designed to be self-validating by incorporating instrument calibration, a controlled inert atmosphere to prevent oxidative side-reactions, and a defined heating rate to ensure reproducibility.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights. Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium).

  • Sample Preparation:

    • Place 3-5 mg of 5-nitrobarbituric acid trihydrate into a clean, tared aluminum TGA/DSC pan.

    • Record the exact mass.

    • Do not seal the pan hermetically to allow for the escape of evolved gases (water vapor, decomposition products). A pinhole lid is recommended.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min. This prevents thermo-oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 250 °C at a constant heating rate of 10 °C/min. A controlled heating rate is critical for resolving thermal events and obtaining reproducible data.

  • Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Identify the temperature ranges of mass loss. Calculate the percentage mass loss for each step. For the trihydrate (M.W. 227.13 g/mol ), the loss of three water molecules (M.W. 54.04 g/mol ) corresponds to a theoretical mass loss of ~23.8%.

    • DSC Curve: Identify endothermic (heat-absorbing) and exothermic (heat-releasing) peaks. Correlate these peaks with the mass loss events from the TGA curve. Dehydration and melting are endothermic, while decomposition can be endothermic or exothermic.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation p1 Weigh 3-5 mg of 5-nitrobarbituric acid trihydrate p2 Place in open Aluminum Pan p1->p2 a2 Set Atmosphere: N2 @ 50 mL/min p2->a2 a1 Calibrate Instrument (Temp, Enthalpy, Mass) a1->a2 a3 Execute Temperature Program: Ramp 10 °C/min to 250 °C a2->a3 d1 Analyze TGA Curve: Identify Mass Loss (%) for Dehydration a3->d1 d3 Correlate Mass Loss with Thermal Events d1->d3 d2 Analyze DSC Curve: Identify Endotherms (Dehydration/Melting) and Decomposition Events d2->d3

Caption: Workflow for TGA/DSC analysis of 5-nitrobarbituric acid trihydrate.

Comparative Analysis: Hydrated vs. Anhydrous Forms

Experimental data from various sources reveal a clear distinction between the thermal behavior of 5-nitrobarbituric acid trihydrate and its anhydrous form.

CompoundReported Melting/Decomposition Point (°C)Source(s)
5-Nitrobarbituric Acid Trihydrate 180-185 (decomposition)[1][5]
182-184 (decomposition)[3]
181-183 (decomposition, rapid heating)[6]
180-181 (decomposition)[7]
Anhydrous 5-Nitrobarbituric Acid 176 (with decomposition)[6][8][9]

Interpretation of Data: The data consistently shows that the trihydrate exhibits a decomposition event at a higher temperature range (approx. 180-185 °C) than the pure anhydrous form (176 °C). This may seem counterintuitive, as one might expect the hydrate to be less stable. However, this phenomenon is explained by a multi-step thermal process.

  • Dehydration: As the trihydrate is heated, the initial thermal energy is consumed to drive off the three molecules of water. This endothermic process typically occurs at temperatures below the final decomposition point.

  • Decomposition: Once the water is removed, the resulting substance is the anhydrous form of 5-nitrobarbituric acid. This anhydrous material then decomposes at its characteristic temperature of approximately 176 °C.

The slightly higher values reported for the trihydrate (180-185 °C) represent the temperature at which the subsequent decomposition becomes rapid and observable after the dehydration process is complete or nearly complete. The observation that rapid heating yields a higher decomposition point (181-183 °C) is a known kinetic effect; the system does not have sufficient time to reach thermal equilibrium at each stage[6].

Thermal Event Pathway

G start 5-Nitrobarbituric Acid Trihydrate (C4H3N3O5·3H2O) anhydrous Anhydrous 5-Nitrobarbituric Acid (C4H3N3O5) start->anhydrous  ΔH (Dehydration) (Endothermic Mass Loss) decomposed Decomposition Products anhydrous->decomposed  ΔH (Decomposition) (T ≈ 176°C)

Caption: The sequential thermal events for 5-nitrobarbituric acid trihydrate.

Comparison with Alternative Barbituric Acid Derivatives

The thermal stability of barbituric acid derivatives is highly dependent on the substituent at the 5-position. Barbituric acid itself features an active methylene group at this position.

  • Anhydrous 5-Nitrobarbituric Acid: The strong electron-withdrawing nature of the nitro (-NO₂) group significantly influences the electronic structure and crystal packing, leading to its decomposition temperature of 176 °C[8].

  • 5-Alkyl/Aryl Derivatives: Many pharmacologically active barbiturates are 5,5-disubstituted derivatives (e.g., 5,5-diethylbarbituric acid)[10]. These substitutions remove the acidic proton at the 5-position and introduce different intermolecular forces (van der Waals, pi-stacking for aryl groups). These changes drastically alter the crystal lattice energy and, consequently, the melting points, which are generally higher and do not involve the same decomposition pathways as the nitro-derivative.

  • 5-Arylidene Derivatives: Derivatives formed via Knoevenagel condensation of barbituric acid with aldehydes result in a C=C double bond at the 5-position[11]. These extended conjugated systems often result in highly stable, colored compounds with significantly different thermal properties compared to the saturated ring of the trihydrate.

This comparison highlights that the combination of a highly polar, electron-withdrawing nitro group and the presence of hydration water makes the thermal profile of 5-nitrobarbituric acid trihydrate unique among its class.

Conclusion

The thermal decomposition of 5-nitrobarbituric acid trihydrate is a multi-stage process governed by the initial endothermic loss of its three water molecules of crystallization. This dehydration event yields the anhydrous form, which subsequently decomposes at its characteristic temperature of approximately 176 °C. The overall observed decomposition for the trihydrate occurs in a slightly higher range of 180-185 °C due to the energy required for the initial dehydration step. This behavior contrasts sharply with its anhydrous counterpart and other barbituric acid derivatives where stability is dictated by different substituents and intermolecular forces. For any application involving this compound, precise control and characterization of its hydration state are paramount for ensuring material consistency and predictable performance.

References

  • 5-Nitrobarbituric Acid. (n.d.). DrugFuture. Retrieved February 21, 2026, from [Link]

  • Barbituric acid, 5-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved February 21, 2026, from [Link]

  • Palomba, V., et al. (2022). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. MDPI. Retrieved February 21, 2026, from [Link]

  • Al-Mokhtar, M. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Retrieved February 21, 2026, from [Link]

  • Cruz-Cabeza, A. J., et al. (2021). Thermal expansion properties of organic crystals: a CSD study. RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Georgia Institute of Technology. Retrieved February 21, 2026, from [Link]

  • Barbituric acid, 5-nitro-. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • The Chemistry of Hydrates: Unlocking the Secrets of Water-Infused Crystals. (2026). Industry Journal.
  • Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • 5-Nitrobarbituric acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis and Characterization of some Barbituric acid Derivatives. (n.d.). IJSDR. Retrieved February 21, 2026, from [Link]

  • Barbituric acid, 5-nitro-. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Computational Screening of Hydration Reactions for Thermal Energy Storage: New Materials and Design Rules. (2018). ACS Publications. Retrieved February 21, 2026, from [Link]

  • 5-Nitrobarbiuricacid; 5-nitro-2,4,6-pyrimidinetrione; 5-Nitrobarbituric Acid Trihydrate. (n.d.). LookChem. Retrieved February 21, 2026, from [Link]

Sources

Validation

Beyond Picrates: The Diliturate Advantage in Small Molecule Crystallography

Executive Summary For over a century, picric acid (2,4,6-trinitrophenol) was the standard derivatizing agent for characterizing organic bases.[1] However, modern crystal engineering has exposed significant liabilities in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over a century, picric acid (2,4,6-trinitrophenol) was the standard derivatizing agent for characterizing organic bases.[1] However, modern crystal engineering has exposed significant liabilities in the picrate method: severe safety hazards (explosive instability) and crystallographic disorder due to weak non-directional packing.[1]

This guide presents the diliturate (5-nitrobarbiturate) platform as the superior alternative.[1] Unlike picrates, which rely on loose


-stacking, diliturates utilize a robust, programmable hydrogen-bonding network (the "diliturate ribbon") to rigidify organic cations.[1] This results in higher-resolution diffraction data, improved thermal stability, and a dramatically safer laboratory workflow.[1]

The Chemical Basis of the Shift

To understand why diliturates outperform picrates, we must analyze the supramolecular synthons—the specific intermolecular interaction patterns—that drive crystal lattice formation.

The Picrate Limitation: Non-Directional Stacking

Picrate anions primarily interact via


-

stacking
and electrostatic attraction between the phenolate oxygen and the protonated base.
  • Mechanism: The flat, electron-deficient aromatic ring stacks with the electron-rich organic base.[1]

  • The Flaw: These stacking interactions are "slippery."[1] They lack strong directionality, often leading to disordered crystal structures where the cation has high thermal motion parameters.[1] This reduces X-ray diffraction resolution and complicates structure solution.[1]

The Diliturate Advantage: The "Negative Template" Effect

Dilituric acid (5-nitrobarbituric acid) acts as a "negative template."[1] It does not merely fill space; it actively directs the lattice architecture.[1]

  • Mechanism: The diliturate anion possesses multiple hydrogen-bond donors (N-H) and acceptors (C=O,

    
    ).[1]
    
  • The "Ribbon" Effect: In the solid state, diliturate anions self-assemble into continuous, rigid hydrogen-bonded ribbons or layers.[1] The organic cations are "locked" between these ribbons via charge-assisted hydrogen bonds.[1]

  • Result: This rigid scaffolding restricts the conformational freedom of the target molecule, significantly lowering thermal vibration (B-factors) and yielding high-precision structural data .[1]

Visualization: Interaction Topologies

The following diagram illustrates the fundamental difference in lattice organization between the two salts.

G cluster_0 Picrate System (Traditional) cluster_1 Diliturate System (Engineered) Picrate Picrate Anion (Flat Aromatic) Interaction1 π-π Stacking (Weak, Slippery) Picrate->Interaction1 Base1 Organic Base Base1->Interaction1 Diliturate Diliturate Anion (H-Bond Donor/Acceptor) Ribbon Supramolecular Ribbon Structure Diliturate->Ribbon Self-Assembly Lock Lattice Locking (High Resolution) Ribbon->Lock Base2 Organic Base Base2->Lock H-Bonding

Figure 1: Comparative interaction topology.[1] Picrates rely on non-directional stacking, while diliturates form engineered ribbons that rigidify the target molecule.

Safety & Handling: The Practical Advantage

The most immediate operational advantage of diliturates is safety. Picric acid is a Class 1.1D explosive when dry.[1][2] This hazard classification necessitates burdensome storage protocols (hydration monitoring) and disposal costs.[1]

Comparative Safety Profile
FeaturePicric Acid (TNP)Dilituric Acid (5-Nitrobarbituric)
Explosive Class Class 1.1D (Dry)Non-Explosive (Standard Reagent)
Shock Sensitivity High (especially metal salts)Low / Stable
Storage Requirement Must be kept wet (>10-30%

)
Store dry or as hydrate
Metal Compatibility Incompatible (Forms explosive metal picrates)Compatible with common lab spatulas
Disposal Hazardous Waste (High Cost)Standard Chemical Waste

Critical Warning: Picric acid forms shock-sensitive salts with copper, lead, and iron.[1][2][3] Old bottles of picric acid with dried crystals in the threads are a known detonation hazard.[1][3] Dilituric acid eliminates this risk entirely.[1]

Experimental Protocol: Preparation of Diliturates

This protocol is designed to maximize crystal quality for X-ray diffraction.[1] Dilituric acid is typically supplied as a trihydrate (


).[1][4]
Materials
  • Reagent: 5-Nitrobarbituric acid trihydrate (Dilituric acid).[1][4]

  • Solvent System: 50% Ethanol/Water (v/v) is the universal starting point.[1]

  • Target: Organic amine/base (approx. 0.1 - 0.5 mmol).[1]

Step-by-Step Methodology
  • Stoichiometric Calculation: Calculate a 1:1 molar ratio of the organic base to dilituric acid.

    • Note: Dilituric acid MW (anhydrous) = 173.08 g/mol .[1] Check your bottle; if trihydrate, MW = 227.13 g/mol .[1]

  • Dissolution (The "Hot Start"):

    • Dissolve the organic base in a minimum volume of ethanol.

    • Separately, dissolve the dilituric acid in hot water (

      
      ).[1] Dilituric acid has limited solubility in cold water but dissolves readily upon heating.[1]
      
    • Checkpoint: Ensure the dilituric acid solution is clear yellow before mixing.[1]

  • Mixing & Nucleation:

    • Slowly add the hot dilituric acid solution to the base solution with gentle stirring.

    • The solution will likely turn a deeper yellow/orange due to salt formation.[1]

    • If immediate precipitation occurs (amorphous powder), reheat the mixture until clear.[1] Add drops of hot water if necessary to redissolve.[1]

  • Controlled Cooling (Crystal Growth):

    • Stage A: Allow the vessel to cool to room temperature on the benchtop (approx. 2 hours).

    • Stage B: If no crystals appear, place in a refrigerator (

      
      ) for 24 hours.
      
    • Stage C: Slow evaporation.[1] Cover the vial with Parafilm and poke 2-3 small holes to allow slow solvent loss over 3-5 days.

  • Harvesting:

    • Filter crystals and wash with a small amount of cold ethanol.[1]

    • Observation: Diliturate crystals are often prismatic or block-like, superior to the needle-like habit often seen with picrates.[1]

Comparative Performance Data

The following data aggregates typical findings in crystallographic literature comparing these two salt families.

ParameterPicratesDilituratesAdvantage
Crystal Habit Often needles (fragile)Prisms/Blocks (robust)Diliturate (Easier mounting)
Melting Point Sharp, but often lowerGenerally higher (

)
Diliturate (Thermal stability)
Diffraction Quality Moderate (Disorder common)High (Rigid lattice)Diliturate (Resolution <0.8Å)
Solubility Low in water, High in EtOHModerate in hot water, Low in coldDiliturate (Recrystallization control)
Hydration Variable/HygroscopicStable Hydrates (Tri/Di)Diliturate (Predictable forms)
Structural Logic: The Tautomeric Lock

Crystallographic studies confirm that dilituric acid can exist in multiple tautomeric forms.[1] In the salt form, it predominantly adopts the 2,6-diketo-4-enol or tri-keto form depending on hydration.[1] This versatility allows it to optimize hydrogen bonding with the specific organic base, a "smart" adaptability that the rigid picrate anion lacks.

Decision Workflow for Researchers

Use this logic flow to determine when to switch to diliturates.

Workflow Start Start: Characterize Organic Base CheckSafety Safety Priority? Start->CheckSafety PicratePath Picrate Route CheckSafety->PicratePath Low DilituratePath Diliturate Route CheckSafety->DilituratePath High (Avoid Explosives) CheckDiffraction Diffraction Quality? PicratePath->CheckDiffraction ResultGood High Res/Blocks DilituratePath->ResultGood H-Bond Locking ResultBad Disordered/Needles CheckDiffraction->ResultBad Likely ResultBad->DilituratePath Switch for Resolution

Figure 2: Decision matrix for selecting a derivatizing agent.[1] Diliturates are the logical choice for safety-conscious labs requiring high-resolution data.

References

  • Desiraju, G. R. (2007).[1][5] "Crystal Engineering: A Holistic View."[1] Angewandte Chemie International Edition, 46(44), 8342–8356.[1] Link[1]

  • Craven, B. M., et al. (1964).[1][6] "The Crystal Structure of 5-Nitrobarbituric Acid." Nature, 203, 1964.[1] (Foundational work on the hydration and structure of dilituric acid).

  • Sigma-Aldrich. (n.d.).[1] "Safety Data Sheet: 5-Nitrobarbituric acid hydrate." Link[1]

  • Stanford Environmental Health & Safety. (n.d.).[1] "Information on Picric Acid." Link

  • Concordia University. (2016).[1] "Picric Acid Safety Guidelines." Link

  • Zbačnik, M., et al. (2015).[1] "A Comparative Theoretical Study of Picric Acid and Its Cocrystals." Crystals, 5(3), 351-364.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Nitrobarbituric Acid Trihydrate

Executive Safety Summary Compound: 5-Nitrobarbituric Acid Trihydrate (Dilituric Acid) CAS: 6209-44-5 (Trihydrate) | 480-68-2 (Anhydrous) Signal Word: WARNING [1] This guide goes beyond the standard Safety Data Sheet (SDS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-Nitrobarbituric Acid Trihydrate (Dilituric Acid) CAS: 6209-44-5 (Trihydrate) | 480-68-2 (Anhydrous) Signal Word: WARNING [1]

This guide goes beyond the standard Safety Data Sheet (SDS) to address the specific handling nuances of nitro-substituted pyrimidines. While the trihydrate form is generally stable, the presence of the nitro group (


) necessitates strict adherence to protocols to prevent sensitization and manage potential energetic properties if the compound is inadvertently dehydrated.
Core Hazard Classifications (GHS)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationNitro-compounds can cause dermatitis; direct contact must be zero.[1]
H319 Causes serious eye irritationFine powder drift is a primary risk during weighing.[1]
H335 May cause respiratory irritationMucosal absorption is rapid; inhalation must be prevented.[1]

Physicochemical Hazard Analysis (The "Why")

To trust the protocol, you must understand the chemistry driving the risk.

  • The Nitro Group (

    
    ):  In many organic contexts, nitro groups introduce shock sensitivity.[1] However, in 5-nitrobarbituric acid, the electron-withdrawing nature of the pyrimidine ring stabilizes the molecule.
    
    • Critical Insight: The trihydrate form includes water molecules in the crystal lattice that act as a thermal sink, significantly reducing shock sensitivity.[1] Risk increases if the material is desiccated or heated above 100°C , converting it to the anhydrous form.[1]

  • Acidity (pKa ~2): Dilituric acid is a relatively strong organic acid.[1] It readily forms salts with metals (e.g., Potassium).[1]

    • Operational Check: Avoid inadvertent mixing with strong bases (like NaOH pellets) in dry phases, as neutralization can be exothermic.[1]

Personal Protective Equipment (PPE) Matrix

We stratify PPE based on the energy state of the task.[1] Standard lab PPE is insufficient without specific material considerations.

PPE Selection Logic
  • Glove Material: Nitrile is preferred.[1] Latex is not recommended due to poor organic solvent resistance if the compound is in solution.[1]

  • Respiratory: Engineering controls (Fume Hood) are primary.[1] N95 is the secondary backup, not the primary barrier.[1]

Protection ZoneRoutine Handling (Weighing/Solubilization)High-Risk (Heating/Desiccation/Anhydrous)
Hand Protection Nitrile (0.11 mm min). Inspect for pinholes.[1] Change immediately upon splash.[1]Double-gloving (Nitrile). Outer glove: 0.11mm; Inner glove: 0.06mm.[1]
Eye Protection Safety Glasses with side shields (ANSI Z87.1).[1]Chemical Splash Goggles. Required if heating solutions or working with dry anhydrous powder.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm).[1]Fume Hood + Blast Shield. If working with >5g anhydrous material under heat.[1]
Body Cotton Lab Coat. Avoid synthetics (polyester) to minimize static discharge risks with dry powders.[1]Flame-Resistant (Nomex) Lab Coat.
DOT Diagram: Risk-Based PPE Decision Tree[1]

PPE_Decision_Tree cluster_logic Safety Logic Flow Start Task Assessment State Physical State? Start->State Trihydrate Trihydrate (Solid) State->Trihydrate Standard Anhydrous Anhydrous/Heated State->Anhydrous Desiccated/Hot Routine Routine PPE: Nitrile + Safety Glasses + Fume Hood Trihydrate->Routine HighRisk High Risk PPE: Double Nitrile + Goggles + Blast Shield Anhydrous->HighRisk

Figure 1: Decision tree for selecting appropriate PPE based on the hydration state and thermal conditions of the experiment.

Operational Protocols

Phase A: Pre-Operational Checks
  • Hydration Verification: Visually inspect the powder.[1] The trihydrate should be an off-white to pale yellow crystalline powder.[1] If the powder appears chalky or excessively dusty, it may have dehydrated, increasing static and inhalation risks.

  • Static Control: Use an antistatic gun on the weighing boat and spatula. Nitro-compounds in dry powder form can be electrostatically active.[1]

Phase B: Weighing & Solubilization

Goal: Prevent dust generation (H335) and skin contact (H315).[1]

  • Transfer: Perform all weighing inside a chemical fume hood. Do not weigh on an open bench.

  • Solvent Addition: Add solvent (typically water or ethanol) to the powder, not powder to solvent, to minimize dust puff-back.[1]

  • Dissolution: 5-Nitrobarbituric acid is sparingly soluble in cold water but soluble in hot water and alcohol.[1]

    • Caution: If heating is required to dissolve, ensure the temperature does not exceed 100°C to prevent loss of hydration water while in the solid state.

Phase C: Reaction Monitoring (Incompatibilities)
  • Incompatible: Strong Oxidizing Agents (Peroxides, Permanganates).[1][2]

  • Incompatible: Strong Bases (Violent neutralization).[1]

  • Reaction: When used to precipitate Potassium (a common application), the resulting salt is generally stable but should be treated with the same respect as the parent acid.

DOT Diagram: Operational Workflow

Workflow Setup 1. Setup: Fume Hood On Check Antistatic Weigh 2. Weighing: Inside Hood Avoid Dust Generation Setup->Weigh Dissolve 3. Solubilization: Add Solvent to Powder Weigh->Dissolve Heat 4. Heating (Optional): Max 100°C (Keep Hydrated) Dissolve->Heat If required Waste 5. Disposal: Segregate Organic Waste Dissolve->Waste Post-Exp Heat->Waste

Figure 2: Step-by-step operational workflow emphasizing containment and thermal limits.

Disposal & Decontamination[1]

Principle: Nitro compounds should never be allowed to dry out in waste containers if they are potentially unstable, though dilituric acid is forgiving.[1]

  • Solid Waste: Collect paper towels, gloves, and weighing boats contaminated with the solid in a dedicated "Hazardous Solid Waste" bag.[1] Label clearly as "Contains Nitro-Barbiturates."[1]

  • Liquid Waste:

    • Dissolve or mix with a combustible solvent (e.g., ethanol or acetone).[1]

    • Dispose of in the "Organic Solvents" waste stream.[1]

    • Do not mix with metal-heavy waste streams unless specifically precipitating metals, as heavy metal salts of nitro compounds can sometimes be shock-sensitive (e.g., Lead/Silver salts).

  • Spill Cleanup:

    • Dry Spill: Do not dry sweep.[1] Wet the powder with water or ethanol to suppress dust, then wipe up with paper towels.[1]

    • Wet Spill: Absorb with vermiculite or spill pads.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10195, 5-Nitrobarbituric acid.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Nitrobarbituric Acid Trihydrate
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